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  • Product: 3-[Methyl(phenyl)amino]butanoic acid
  • CAS: 1211490-06-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-[Methyl(phenyl)amino]butanoic Acid: Synthesis, Structural Analogs, and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-[Methyl(phenyl)amino]butanoic acid, a β-amino acid derivative with significant potentia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[Methyl(phenyl)amino]butanoic acid, a β-amino acid derivative with significant potential in medicinal chemistry and drug development. The document details a robust synthetic pathway to the core molecule, explores the landscape of its structural analogs and derivatives, and delves into their potential therapeutic applications. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as a critical resource for researchers engaged in the exploration of novel β-amino acid-based therapeutics. Particular emphasis is placed on detailed experimental protocols, characterization data, and the rationale behind synthetic strategies, ensuring scientific integrity and reproducibility.

Introduction: The Significance of β-Amino Acids in Modern Drug Discovery

β-Amino acids and their derivatives are increasingly recognized as pivotal structural motifs in the development of novel pharmaceuticals. Unlike their α-amino acid counterparts, the additional methylene unit in the backbone of β-amino acids imparts unique conformational properties and metabolic stability. This structural distinction allows for the creation of peptidomimetics with enhanced resistance to enzymatic degradation, a critical attribute for improving drug efficacy and bioavailability.

The incorporation of N-aryl and N-alkyl substituents, as seen in 3-[Methyl(phenyl)amino]butanoic acid, further expands the chemical space and biological activity of these compounds. N-substituted β-amino acids have demonstrated a wide range of pharmacological effects, including antimicrobial, cytotoxic, and neurological activities. This guide focuses specifically on 3-[Methyl(phenyl)amino]butanoic acid as a representative and versatile scaffold for the generation of diverse chemical libraries for drug screening and lead optimization.

Synthesis of the Core Scaffold: 3-[Methyl(phenyl)amino]butanoic Acid

The synthesis of 3-[Methyl(phenyl)amino]butanoic acid is most effectively achieved through a two-step process involving a reductive amination followed by ester hydrolysis. This approach is favored for its high efficiency, operational simplicity, and the ready availability of starting materials.

Strategic Rationale: Reductive Amination and Saponification

The chosen synthetic route leverages the well-established reductive amination reaction, a cornerstone of amine synthesis.[1] This one-pot reaction combines a carbonyl compound (ethyl 3-oxobutanoate) with a secondary amine (N-methylaniline) to form an intermediate enamine, which is then reduced in situ to the corresponding amine.[2][3] Sodium triacetoxyborohydride is the reducing agent of choice due to its mildness and selectivity for the iminium ion over the starting ketone, minimizing side reactions.

The subsequent saponification of the resulting ethyl ester is a standard and highly effective method for obtaining the final carboxylic acid.[4][5] This base-catalyzed hydrolysis proceeds to completion, ensuring a high yield of the desired product.[4][5]

Diagram: Synthetic Pathway to 3-[Methyl(phenyl)amino]butanoic Acid

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Saponification Ethyl 3-oxobutanoate Ethyl 3-oxobutanoate Reductive Amination Ethyl 3-oxobutanoate->Reductive Amination N-Methylaniline N-Methylaniline N-Methylaniline->Reductive Amination Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride Dichloromethane (DCM) Dichloromethane (DCM) Acetic Acid (cat.) Acetic Acid (cat.) Ethyl 3-[Methyl(phenyl)amino]butanoate Ethyl 3-[Methyl(phenyl)amino]butanoate Saponification Ethyl 3-[Methyl(phenyl)amino]butanoate->Saponification Reductive Amination->Ethyl 3-[Methyl(phenyl)amino]butanoate Sodium Triacetoxyborohydride DCM, Acetic Acid (cat.) Room Temperature, 12-24h Sodium Hydroxide Sodium Hydroxide Ethanol/Water Ethanol/Water 3-[Methyl(phenyl)amino]butanoic acid 3-[Methyl(phenyl)amino]butanoic acid Saponification->3-[Methyl(phenyl)amino]butanoic acid 1. NaOH, Ethanol/Water, Reflux 2. HCl (aq) to pH ~4-5

Caption: Synthetic route to 3-[Methyl(phenyl)amino]butanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-[Methyl(phenyl)amino]butanoate

  • To a solution of ethyl 3-oxobutanoate (1.0 eq) and N-methylaniline (1.1 eq) in anhydrous dichloromethane (DCM, 0.5 M), is added glacial acetic acid (0.1 eq).

  • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes, controlling any initial exotherm.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure ethyl 3-[methyl(phenyl)amino]butanoate.

Step 2: Synthesis of 3-[Methyl(phenyl)amino]butanoic Acid

  • Ethyl 3-[methyl(phenyl)amino]butanoate (1.0 eq) is dissolved in a 1:1 mixture of ethanol and water.

  • Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting ester.

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 4-5 with 1M hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-[methyl(phenyl)amino]butanoic acid.

Characterization of 3-[Methyl(phenyl)amino]butanoic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected for 3-[Methyl(phenyl)amino]butanoic acid.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, a methine proton adjacent to the nitrogen, methylene protons, the N-methyl group, and the terminal methyl group of the butanoic acid chain. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methine and methylene carbons of the butanoic acid backbone, the N-methyl carbon, and the terminal methyl carbon.
FTIR Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch of the carboxylic acid, C-N stretching, and aromatic C-H and C=C stretching.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may show loss of the carboxylic acid group and other characteristic fragments.

Structural Analogs and Derivatives: Expanding the Chemical Space

The 3-[Methyl(phenyl)amino]butanoic acid scaffold is a versatile platform for the generation of a diverse library of analogs and derivatives. Modifications can be strategically introduced at several positions to modulate the physicochemical properties and biological activity of the molecule.

Diagram: Key Positions for Derivatization

G cluster_A Aromatic Ring Substitution cluster_B N-Substituent Modification cluster_C Carboxylic Acid Derivatization Core 3-[Methyl(phenyl)amino]butanoic Acid Electron-donating groups Electron-donating groups Core->Electron-donating groups Modulate electronics and lipophilicity Electron-withdrawing groups Electron-withdrawing groups Core->Electron-withdrawing groups Halogens Halogens Core->Halogens Alkyl chains Alkyl chains Core->Alkyl chains Alter steric bulk and hydrophobicity Aryl groups Aryl groups Core->Aryl groups Heterocycles Heterocycles Core->Heterocycles Esters Esters Core->Esters Prodrug strategies and solubility Amides Amides Core->Amides Bioisosteres Bioisosteres Core->Bioisosteres G cluster_0 Antimicrobial Action cluster_1 Anticancer Effects cluster_2 Neurological Activity 3-[Methyl(phenyl)amino]butanoic Acid Derivative 3-[Methyl(phenyl)amino]butanoic Acid Derivative Bacterial Cell Membrane Disruption Bacterial Cell Membrane Disruption 3-[Methyl(phenyl)amino]butanoic Acid Derivative->Bacterial Cell Membrane Disruption Inhibition of Metabolic Enzymes Inhibition of Metabolic Enzymes 3-[Methyl(phenyl)amino]butanoic Acid Derivative->Inhibition of Metabolic Enzymes Induction of Apoptosis Induction of Apoptosis 3-[Methyl(phenyl)amino]butanoic Acid Derivative->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest 3-[Methyl(phenyl)amino]butanoic Acid Derivative->Cell Cycle Arrest GABA Receptor Modulation GABA Receptor Modulation 3-[Methyl(phenyl)amino]butanoic Acid Derivative->GABA Receptor Modulation Neurotransmitter Transporter Inhibition Neurotransmitter Transporter Inhibition 3-[Methyl(phenyl)amino]butanoic Acid Derivative->Neurotransmitter Transporter Inhibition

Caption: Potential mechanisms of biological activity.

Conclusion and Future Directions

3-[Methyl(phenyl)amino]butanoic acid represents a valuable and underexplored scaffold in the field of medicinal chemistry. The synthetic route detailed in this guide provides a reliable and scalable method for accessing the core molecule. The potential for diverse derivatization at multiple positions offers a rich opportunity for the generation of novel compound libraries with a wide range of physicochemical and pharmacological properties.

Future research should focus on the systematic synthesis and biological evaluation of analogs and derivatives of 3-[Methyl(phenyl)amino]butanoic acid. High-throughput screening against various targets, including bacterial and cancer cell lines, as well as neurological receptors, will be crucial in identifying lead compounds for further development. The insights provided in this guide are intended to serve as a foundational resource to stimulate and support these research endeavors, ultimately contributing to the discovery of new and effective therapeutics.

References

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Exploratory

A Strategic Guide to the Biological Activity Screening of 3-[Methyl(phenyl)amino]butanoic acid

Abstract This technical guide outlines a comprehensive, multi-tiered strategy for the systematic biological activity screening of the novel small molecule, 3-[Methyl(phenyl)amino]butanoic acid. In the absence of pre-exis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the systematic biological activity screening of the novel small molecule, 3-[Methyl(phenyl)amino]butanoic acid. In the absence of pre-existing pharmacological data, this document provides a robust framework for elucidating the compound's potential therapeutic relevance and mechanism of action. By integrating high-throughput phenotypic screening with subsequent target deconvolution and mechanistic assays, this guide is designed to efficiently identify and validate potential bioactivities. The protocols and rationale described herein are grounded in established principles of drug discovery, ensuring scientific integrity and reproducibility. This paper is intended for researchers, scientists, and drug development professionals dedicated to the exploration of new chemical entities.

Introduction: The Rationale for a Phenotype-First Approach

The compound 3-[Methyl(phenyl)amino]butanoic acid is a novel chemical entity with an uncharacterized biological profile. In such cases, a target-agnostic or phenotypic screening approach is often more fruitful than a target-based strategy.[1][2] Phenotypic screening allows for the discovery of compounds that elicit a desired change in a biological system, such as a disease-relevant cell model, without prior knowledge of the specific molecular target.[3][4] This methodology carries the inherent advantage of identifying compounds with novel mechanisms of action and assessing them in a more biologically relevant context from the outset, which can help mitigate the risk of downstream failures in the drug discovery pipeline.[1]

Our proposed screening cascade is designed as a funnel, beginning with broad, high-throughput assays to cast a wide net for potential activities. This is followed by progressively more focused and complex assays to refine our understanding of the compound's effects and elucidate its mechanism of action. Foundational to this entire process is an initial assessment of the compound's intrinsic cytotoxicity to establish a viable concentration range for subsequent biological assays.

The Screening Cascade: A Multi-Phased Approach

The proposed workflow is structured into three distinct phases:

  • Phase 1: Foundational Profiling (Cytotoxicity and Solubility)

  • Phase 2: Primary Screening (High-Content Phenotypic Analysis)

  • Phase 3: Secondary and Mechanistic Assays (Hit Validation and Target Deconvolution)

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary & Mechanistic Assays P1_Cytotoxicity General Cytotoxicity Assessment (e.g., MTT, LDH assays) P1_Solubility Aqueous Solubility Determination P2_Phenotypic High-Content Phenotypic Screen (Diverse Cell Lines) P1_Solubility->P2_Phenotypic Establish Therapeutic Window P3_Validation Hit Confirmation & Dose-Response P2_Phenotypic->P3_Validation Identify 'Hits' (Significant Phenotypic Changes) P3_TargetID Target Deconvolution (e.g., Omics, Affinity Methods) P3_Validation->P3_TargetID P3_MOA Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Binding) P3_TargetID->P3_MOA G cluster_input cluster_workflow HCS Workflow cluster_output Compound 3-[Methyl(phenyl)amino] butanoic acid Treatment Treat Cells in Microplate Format Compound->Treatment CellLines Diverse Cell Panel (e.g., A549, SH-SY5Y, Jurkat) CellLines->Treatment Staining Multiplexed Staining (Nucleus, Cytoskeleton, etc.) Treatment->Staining Imaging Automated Microscopy Image Acquisition Staining->Imaging Analysis Image Analysis Software (Feature Extraction) Imaging->Analysis PhenoProfile Quantitative Phenotypic Profile Analysis->PhenoProfile Hit Identification of 'Hit' Phenotype PhenoProfile->Hit

Caption: Workflow for a high-content phenotypic screen.

Phase 3: Secondary and Mechanistic Assays

If the primary screen yields a confirmed "hit" (a reproducible, dose-dependent phenotypic change), the next phase is to validate this finding and begin to unravel the underlying mechanism of action.

Hit Validation and Dose-Response

The first step is to confirm the initial hit in a robust, dose-response format. This involves treating the relevant cell line with a finer-grained concentration series of the compound and quantifying the specific phenotypic change observed in the primary screen to determine the half-maximal effective concentration (EC50).

Target Deconvolution and Mechanism of Action (MoA) Studies

Identifying the molecular target is often the most challenging aspect of phenotypic drug discovery. [5]A variety of approaches can be employed, guided by the nature of the observed phenotype. For instance:

  • If the phenotype suggests enzyme inhibition: A broad panel of enzyme inhibition assays can be performed. [6]For example, if the compound affects cell proliferation, kinase inhibitor profiling would be a logical step.

  • If the phenotype suggests interaction with a receptor: Receptor binding assays can be employed. [7][8]These assays measure the ability of the test compound to displace a known radiolabeled or fluorescent ligand from its receptor. [9][10]* If the phenotype is novel or complex: "Omics" approaches like transcriptomics (RNA-seq) or proteomics can be used to identify changes in gene or protein expression profiles, providing clues to the affected cellular pathways.

Table 2: Example Data Summary for a Secondary Enzyme Inhibition Assay

Enzyme Target Assay Type IC50 (µM) Inhibition Type
e.g., Kinase X Biochemical Value e.g., Competitive
e.g., Protease Y Cell-based Value e.g., Non-competitive

IC50: 50% inhibitory concentration

Experimental Protocol: General Biochemical Enzyme Inhibition Assay

This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme. [6][11]

  • Reagent Preparation: Dissolve the purified target enzyme, its specific substrate, and 3-[Methyl(phenyl)amino]butanoic acid in an appropriate assay buffer. Prepare a serial dilution of the test compound.

  • Enzyme/Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of a 96-well microplate. Add the different concentrations of the test compound. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes).

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Monitor the reaction progress over time using a microplate reader. The detection method will depend on the nature of the reaction (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic substrate).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

This guide presents a logical and robust framework for the initial biological characterization of 3-[Methyl(phenyl)amino]butanoic acid. By starting with a broad, unbiased phenotypic screen and systematically narrowing the focus to specific mechanistic assays, this strategy maximizes the potential for discovering novel bioactivity. The successful identification of a validated hit in this cascade would trigger further, more specialized investigations, including in vivo efficacy studies in relevant animal models, absorption, distribution, metabolism, and excretion (ADME) profiling, and detailed structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacological properties.

References

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Foundational

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-[Methyl(phenyl)amino]butanoic Acid

A Senior Application Scientist's Perspective on Target Identification and Validation For professionals in the fields of research, science, and drug development, the journey from a novel chemical entity to a potential the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

For professionals in the fields of research, science, and drug development, the journey from a novel chemical entity to a potential therapeutic is both an art and a science. This guide provides an in-depth technical exploration of 3-[Methyl(phenyl)amino]butanoic acid, a compound of interest for which the therapeutic landscape is largely uncharted. By leveraging our collective expertise in drug discovery, this document will not just present information but will also illuminate the strategic thinking and experimental design required to uncover its therapeutic promise.

Introduction to 3-[Methyl(phenyl)amino]butanoic Acid: A Structural Overview

3-[Methyl(phenyl)amino]butanoic acid is a small molecule characterized by a butanoic acid backbone, a phenyl ring, and a methylamino group. Its chemical structure suggests potential interactions with biological systems, particularly as an amino acid derivative.[1] The presence of both a carboxylic acid and a tertiary amine group imparts specific physicochemical properties that are crucial for its pharmacokinetic and pharmacodynamic profile.

Chemical Properties:

PropertyValueSource
Molecular FormulaC11H15NO2(Inferred)
Molecular Weight193.24 g/mol (Inferred)
Key Functional GroupsCarboxylic acid, Tertiary amine, Phenyl group[2]

Rationale for Therapeutic Target Exploration: A Hypothesis-Driven Approach

Given the limited direct research on 3-[Methyl(phenyl)amino]butanoic acid, our exploration for therapeutic targets will be guided by its structural similarity to known bioactive molecules. The presence of a γ-aminobutyric acid (GABA)-like scaffold in its backbone is a compelling starting point for our investigation. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are well-established targets for a variety of therapeutics.[3][4]

Furthermore, the "magic methyl" effect in medicinal chemistry, where the addition of a methyl group can significantly alter a compound's pharmacological properties, suggests that the N-methylation in our molecule of interest could confer unique activity and selectivity.[5]

Potential Therapeutic Target Classes

Based on the structural analysis, we can hypothesize several potential therapeutic target classes for 3-[Methyl(phenyl)amino]butanoic acid.

GABAergic System Modulators

The structural resemblance to phenibut (4-amino-3-phenylbutanoic acid), a known GABA receptor agonist, strongly suggests that 3-[Methyl(phenyl)amino]butanoic acid could modulate the GABAergic system.[3][4]

Potential Targets:

  • GABAB Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.

  • GABAA Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition.[6]

Hypothesized Mechanism of Action: The compound could act as an agonist, antagonist, or allosteric modulator at GABA receptors, leading to therapeutic effects in conditions such as anxiety, spasticity, or epilepsy.

Monoamine Transporter Ligands

The phenylamino moiety suggests a potential interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine.

Potential Targets:

  • Dopamine Transporter (DAT)

  • Serotonin Transporter (SERT)

  • Norepinephrine Transporter (NET)

Hypothesized Mechanism of Action: Inhibition of these transporters could increase synaptic levels of monoamines, a mechanism central to the action of many antidepressants and psychostimulants.

Histone Deacetylase (HDAC) Inhibitors

Some structurally related compounds, such as 4-phenyl-3-butenoic acid, have been shown to exhibit HDAC inhibitory activity.[7] This opens up the possibility of an epigenetic mechanism of action.

Potential Targets:

  • Class I, II, and IV HDAC enzymes.

Hypothesized Mechanism of Action: Inhibition of HDACs can lead to hyperacetylation of histones, altering gene expression and potentially exerting anti-cancer or neuroprotective effects.[7]

Experimental Workflows for Target Validation

The following section outlines a series of experimental protocols designed to systematically investigate the hypothesized therapeutic targets of 3-[Methyl(phenyl)amino]butanoic acid.

Initial Target Screening: Binding Assays

The first step is to determine if the compound physically interacts with the hypothesized targets.

Protocol: Radioligand Binding Assay for GABAB Receptor

  • Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the human GABAB receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

  • Competition Binding: Incubate the cell membranes with a known radiolabeled GABAB receptor antagonist (e.g., [3H]-CGP54626) and varying concentrations of 3-[Methyl(phenyl)amino]butanoic acid.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

  • Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Expected Outcome: A low IC50 value would indicate a high binding affinity of 3-[Methyl(phenyl)amino]butanoic acid for the GABAB receptor.

Diagram: Target Validation Workflow

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Functional Assays cluster_2 Phase 3: Cellular & In Vivo Models A Hypothesized Targets (GABA Receptors, Monoamine Transporters, HDACs) B Binding Assays (Radioligand, Fluorescence Polarization) A->B Screening C Functional Assays (e.g., GTPγS for GPCRs, Electrophysiology for Ion Channels) B->C Validation D Cell-Based Assays (e.g., Reporter Gene, Second Messenger) C->D E In Vivo Animal Models (e.g., Anxiety, Seizure Models) D->E Preclinical

Caption: A streamlined workflow for identifying and validating therapeutic targets.

In Vitro Functional Characterization

Once binding is confirmed, the next step is to assess the functional activity of the compound at the target.

Protocol: [35S]GTPγS Binding Assay for GABAB Receptor Agonism

  • Membrane Preparation: Use the same membranes as in the binding assay.

  • Assay Buffer: Prepare a buffer containing GDP (to keep the G-protein in its inactive state) and [35S]GTPγS.

  • Incubation: Incubate the membranes with varying concentrations of 3-[Methyl(phenyl)amino]butanoic acid in the assay buffer.

  • Stimulation: Initiate the reaction by adding the membranes.

  • Termination and Filtration: Stop the reaction and filter as described in the binding assay.

  • Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the G-proteins.

  • Data Analysis: Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) to characterize the compound's potency and efficacy as an agonist.

Expected Outcome: A dose-dependent increase in [35S]GTPγS binding would confirm that 3-[Methyl(phenyl)amino]butanoic acid is a functional agonist at the GABAB receptor.

Diagram: GPCR Signaling Pathway

G cluster_0 Cell Membrane GPCR GABAB Receptor G_protein Gαi/o, Gβγ GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channel K+ Channel (GIRK) G_protein->Ion_Channel Activates Ligand 3-[Methyl(phenyl)amino] butanoic acid Ligand->GPCR Binds cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization

Caption: Hypothesized GABAB receptor-mediated signaling cascade.

Concluding Remarks and Future Directions

This guide has outlined a rational, hypothesis-driven approach to exploring the therapeutic potential of 3-[Methyl(phenyl)amino]butanoic acid. While direct evidence is currently scarce, the structural similarities to known neuroactive compounds provide a solid foundation for a focused investigation into its effects on the GABAergic system, monoamine transporters, and potentially HDACs. The experimental workflows detailed herein represent a robust starting point for any research team aiming to elucidate the pharmacological profile of this and other novel chemical entities. The path of drug discovery is one of rigorous scientific inquiry, and the strategies presented here are designed to navigate that path with precision and purpose.

References

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • 3-(Methyl(phenyl)amino)propanoic acid hydrochloride | 178450-80-1. Sigma-Aldrich.
  • Advancing Drug Discovery with Specialty Amino Acid Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD.
  • Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
  • Phenibut | C10H13NO2 | CID 14113. PubChem.
  • The receptors for gamma amino butyric acid (GABA) in humans are. JAM 2026.
  • Functional Groups In Organic Chemistry. Master Organic Chemistry.
  • Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. PubMed.

Sources

Exploratory

Technical Monograph: 3-[Methyl(phenyl)amino]butanoic acid

The following technical guide is structured as an advanced research monograph for the evaluation and development of 3-[Methyl(phenyl)amino]butanoic acid as a novel GABAergic modulator. Classification: Lipophilic -Amino A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced research monograph for the evaluation and development of 3-[Methyl(phenyl)amino]butanoic acid as a novel GABAergic modulator.

Classification: Lipophilic


-Amino Acid / GABA Analog
Application:  Neuropharmacology & Medicinal Chemistry
Status:  Investigational Chemical Entity (ICE)

Part 1: Executive Summary & Chemical Identity

The Theoretical Framework

3-[Methyl(phenyl)amino]butanoic acid is a structural hybrid of


-aminobutyric acid (BABA)  and 

-methylaniline
. While traditional GABA analogs like Phenibut (4-amino-3-phenylbutanoic acid) incorporate a phenyl ring on the carbon backbone to facilitate blood-brain barrier (BBB) penetration and GABA-B receptor selectivity, this molecule introduces the phenyl moiety directly onto the nitrogen atom at the

-position.

This


-substitution strategy drastically alters the physicochemical profile, transforming a zwitterionic amino acid into a highly lipophilic entity. The primary research interest lies in its potential as a GABA Transporter (GAT) inhibitor  or a GABA-B allosteric modulator , rather than a direct orthosteric agonist, due to the steric bulk at the nitrogen binding domain.
Chemical Structure & Properties
PropertySpecification
IUPAC Name 3-[Methyl(phenyl)amino]butanoic acid
Common Name

-Methyl-

-phenyl-

-aminobutyric acid
Molecular Formula C

H

NO

Molecular Weight 193.24 g/mol
Core Scaffold Butanoic acid (C4) with

-amino substitution
Key Substituents

-Methyl group,

-Phenyl ring
Predicted LogP ~2.1 (High BBB permeability compared to GABA LogP -2.3)
pKa (Predicted) Carboxyl: ~4.5 | Amine: ~3.0 (Drastically reduced basicity due to N-phenyl conjugation)

Part 2: Synthesis & Validation Protocols

Synthetic Route: Aza-Michael Addition

The most robust synthesis involves the conjugate addition of


-methylaniline to crotonic acid. This reaction exploits the nucleophilicity of the secondary amine and the electrophilicity of the 

-unsaturated carboxylic acid.

Reaction Scheme:



Detailed Experimental Protocol

Objective: Synthesize 10g of 3-[Methyl(phenyl)amino]butanoic acid.

Reagents:

  • 
    -Methylaniline (CAS 100-61-8): 5.35 g (50 mmol)
    
  • Crotonic Acid (trans-2-Butenoic acid, CAS 3724-65-0): 4.30 g (50 mmol)

  • Solvent: Toluene (anhydrous) or Neat (Solvent-free)

  • Catalyst: Glacial Acetic Acid (10 mol%) or Silica Gel support

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine

    
    -methylaniline (1.0 eq) and Crotonic acid (1.0 eq).
    
  • Catalysis: Add 0.3 mL of glacial acetic acid. (Alternatively, for a greener approach, perform neat at 100°C).

  • Reaction: Heat the mixture to reflux (110°C) for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The spot for crotonic acid should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine (Note: The product is an amino acid, but the N-phenyl amine is weakly basic; pH control is critical. The product may remain in the organic layer if the pH is not low enough to protonate the extremely weak aniline nitrogen, or it may precipitate).

    • Refined Work-up: Extract the organic layer with saturated NaHCO

      
       (3 x 20 mL). The carboxylic acid product will move to the aqueous phase as the carboxylate salt.
      
    • Separate the aqueous layer and acidify carefully with 2M HCl to pH ~3.

    • Extract the precipitated oil/solid back into Dichloromethane (DCM).

  • Purification: Dry the DCM layer over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize the residue from Ethanol/Hexane or purify via Flash Column Chromatography (SiO
    
    
    
    ).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the doublet at ~1.1 ppm (methyl on chain), singlet at ~2.8 ppm (N-methyl), and multiplet at ~6.7-7.2 ppm (aromatic ring).

  • MS (ESI): [M+H]+ peak at 194.1.

Part 3: Pharmacological Evaluation Guide

Mechanism of Action (Hypothesis)

Unlike Phenibut, which mimics GABA's zwitterionic state to activate GABA-B, 3-[Methyl(phenyl)amino]butanoic acid lacks a basic nitrogen capable of protonation at physiological pH (the lone pair is delocalized into the phenyl ring).

  • Primary Hypothesis: It acts as a GABA Transporter (GAT) Inhibitor . The lipophilic N-terminus mimics the substrate while preventing transport, potentially increasing synaptic GABA levels.

  • Secondary Hypothesis: It acts as a Positive Allosteric Modulator (PAM) at GABA-A sites requiring lipophilic ligands (e.g., neurosteroid sites).

In Vitro Binding Assay Workflow

Objective: Determine affinity for GABA-B receptors and GAT-1 transporters.

Protocol:

  • Tissue Preparation: Rat synaptic membranes (cortex).

  • Radioligand Binding (GABA-B):

    • Ligand: [3H]-CGP54626 (Antagonist) or [3H]-Baclofen (Agonist).

    • Incubate membranes with radioligand +/- test compound (0.1 nM – 100

      
      M).
      
    • Wash and count radioactivity.

  • Uptake Assay (GAT-1):

    • Use HEK293 cells stably expressing hGAT-1.

    • Incubate with [3H]-GABA and test compound.

    • Measure intracellular radioactivity to determine IC50 for uptake inhibition.

Visualization of Signaling & Workflow

The following diagram illustrates the synthesis logic and the divergent pharmacological pathways to be tested.

G cluster_0 Synthesis cluster_1 Pharmacological Targets Reactants Crotonic Acid + N-Methylaniline Process Aza-Michael Addition (Reflux/Acid Cat.) Reactants->Process Heat Product 3-[Methyl(phenyl)amino] butanoic acid Process->Product Yield ~70% BBB BBB Penetration (High LogP) Product->BBB Lipophilicity GAT GAT-1 Transporter (Inhibition) GABAB GABA-B Receptor (Allosteric Mod?) BBB->GAT Synaptic Access BBB->GABAB Receptor Access

Caption: Synthesis pathway and pharmacological targeting strategy for the N-substituted GABA analog.

Part 4: Safety & Handling (Self-Validating Protocol)

Hazard Identification:

  • Precursors:

    
    -Methylaniline is toxic by inhalation, absorption, and ingestion (Methemoglobinemia risk). Crotonic acid is corrosive.
    
  • Product: The pharmacological activity is unknown but presumed centrally active. Treat as a potent CNS depressant.

Control Measures:

  • Engineering: All synthesis must occur in a certified fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

  • Waste: Segregate halogenated (if DCM used) and non-halogenated organic waste. Aqueous layers containing aniline residues must be treated as hazardous basic waste.

References

  • Mechanisms of Aza-Michael Addition: Rulev, A. Y. (2014). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews.

  • GABA Analog SAR: Krogsgaard-Larsen, P., et al. (2002). GABA transporter inhibitors and substrates: Structure-Activity Relationships. Current Pharmaceutical Design.

  • Beta-Amino Acid Pharmacology: Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology.

  • Phenibut & Analogs: Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews.

Foundational

A Technical Guide to the Predicted Spectroscopic Data of 3-[Methyl(phenyl)amino]butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This technical guide provides a comprehensive analysis of the predicted spectroscopic data for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-[Methyl(phenyl)amino]butanoic acid. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By examining the spectroscopic properties of its constituent functional groups—a tertiary arylamine and a carboxylic acid—we can construct a reliable and scientifically-grounded predictive model of its spectral behavior. This in-depth guide is designed to assist researchers in the identification, characterization, and quality control of this and structurally related molecules.

Molecular Structure and Its Spectroscopic Implications

The structure of 3-[Methyl(phenyl)amino]butanoic acid incorporates a phenyl ring and a methyl group attached to a nitrogen atom, which is in turn bonded to the third carbon of a butanoic acid chain. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature. The N-methylphenylamino group acts as an electron-donating group, influencing the chemical shifts of the aromatic protons and carbons. The carboxylic acid moiety introduces characteristic IR absorptions and dictates specific fragmentation patterns in mass spectrometry.

Caption: Molecular structure of 3-[Methyl(phenyl)amino]butanoic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-[Methyl(phenyl)amino]butanoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the protons of the butanoic acid chain. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Phenyl-H (ortho)6.6 - 6.8Doublet or Triplet2HShielded by the electron-donating amino group.
Phenyl-H (meta)7.1 - 7.3Triplet2HLess shielded than ortho protons.
Phenyl-H (para)6.7 - 6.9Triplet1HShielded by the amino group.
N-CH₃2.9 - 3.1Singlet3HTypical range for an N-methyl group on an aniline derivative.[1]
-CH(N)-4.0 - 4.3Multiplet1HDeshielded by the adjacent nitrogen atom.
-CH₂-COOH2.5 - 2.7Triplet2HAlpha to a carbonyl group.
-CH-CH₂-1.8 - 2.0Multiplet2HBeta to both the nitrogen and the carbonyl group.
-COOH10 - 12Broad Singlet1HCharacteristic of a carboxylic acid proton, position is concentration-dependent.[2]

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-[Methyl(phenyl)amino]butanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the labile -COOH proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the carboxyl proton.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce the coupling patterns.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Phenyl C (ipso, C-N)148 - 150Attached to the nitrogen atom.[1]
Phenyl C (ortho)112 - 114Shielded by the amino group.[1]
Phenyl C (meta)129 - 130Less affected by the amino group.[1]
Phenyl C (para)116 - 118Shielded by the amino group.[1]
N-CH₃30 - 32Typical range for an N-methyl group on an aniline.[1]
-C(N)-50 - 55Attached to the nitrogen atom.
-CH₂-COOH35 - 40Alpha to the carbonyl group.
-CH₂-25 - 30Aliphatic chain carbon.
-COOH175 - 180Characteristic of a carboxylic acid carbonyl carbon.[3]

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrumentation: Use a spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45-60 degrees.

    • A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons.

  • Processing and Analysis: Process the FID similarly to the ¹H NMR spectrum. The chemical shifts of the carbon signals are then compared to predicted values and correlation tables.

Predicted Infrared (IR) Spectrum

The IR spectrum is invaluable for identifying the functional groups present in a molecule. 3-[Methyl(phenyl)amino]butanoic acid is expected to show characteristic absorption bands for the carboxylic acid, the tertiary amine, and the aromatic ring.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Very broad, characteristic of a hydrogen-bonded -COOH group.[4][5][6]
C-H (Aromatic)3000 - 3100Sharp, medium intensity peaks.
C-H (Aliphatic)2850 - 2960Medium to strong intensity peaks.
C=O (Carboxylic Acid)1700 - 1725Strong, sharp absorption, characteristic of a saturated carboxylic acid dimer.[4][6]
C=C (Aromatic)1450 - 1600Multiple medium to weak bands.
C-N (Aromatic Amine)1250 - 1335Medium to strong absorption.[7]
C-O (Carboxylic Acid)1210 - 1320Strong absorption.[5]

Experimental Protocol for IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: General workflow for IR spectroscopic analysis.

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. The electron ionization (EI) mass spectrum of 3-[Methyl(phenyl)amino]butanoic acid is predicted to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₅NO₂), which is 193.24 g/mol .

  • Alpha-Cleavage: A common fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom. This could lead to the loss of a propyl radical, resulting in a fragment at m/z 106, or the loss of the N-methylphenyl group.

  • Loss of Carboxyl Group: Fragmentation involving the loss of the carboxyl group (-COOH) as a radical would result in a fragment at m/z 148.

  • McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.[8] This would result in a neutral alkene fragment and a charged enol fragment.

  • Fragments from the N-methylaniline moiety: Fragmentation of the N-methylaniline portion can lead to characteristic ions, such as the tropylium ion at m/z 91, and the phenyl cation at m/z 77.

Predicted Key Fragment Ions

m/zPredicted Fragment
193[M]⁺
148[M - COOH]⁺
106[C₆H₅N(CH₃)CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺
60Fragment from McLafferty rearrangement

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Analysis: Identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

G cluster_MS Mass Spectrometry Fragmentation Molecular Ion (m/z 193) Molecular Ion (m/z 193) Fragment 1 (m/z 148) [M-COOH]⁺ Molecular Ion (m/z 193)->Fragment 1 (m/z 148) Fragment 2 (m/z 106) [C₆H₅N(CH₃)CH₂]⁺ Molecular Ion (m/z 193)->Fragment 2 (m/z 106)

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-[Methyl(phenyl)amino]butanoic acid based on the well-established spectroscopic principles and data from analogous structures. These predicted data serve as a valuable reference for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data. It is important to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Retrieved from [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Retrieved from [Link]

  • Harrison, A. G., & Middlemiss, N. E. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827–2833. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 3-[Methyl(phenyl)amino]butanoic Acid via Aza-Michael Addition and Subsequent Hydrolysis

An Application Note for Drug Development Professionals Abstract This application note provides a detailed, two-step protocol for the synthesis of 3-[methyl(phenyl)amino]butanoic acid, a valuable scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 3-[methyl(phenyl)amino]butanoic acid, a valuable scaffold in medicinal chemistry and materials science. The synthesis leverages a robust and scalable aza-Michael conjugate addition of N-methylaniline to an α,β-unsaturated ester, followed by a straightforward saponification to yield the target carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, safety considerations, and methods for ensuring product purity, thereby establishing a self-validating and reliable synthetic procedure.

Introduction and Scientific Background

β-Amino acids are crucial structural motifs in numerous biologically active molecules, including pharmaceuticals and peptidomimetics. The specific compound, 3-[methyl(phenyl)amino]butanoic acid, incorporates both an aromatic amine and a chiral carboxylic acid moiety, making it a versatile building block for further chemical elaboration. Its synthesis is of significant interest to researchers exploring novel chemical entities with potential therapeutic applications.

The chosen synthetic strategy involves two classic and well-understood organic transformations:

  • Aza-Michael Addition: This reaction involves the 1,4-conjugate addition of a nitrogen-based nucleophile (N-methylaniline) to an electron-deficient alkene, such as an α,β-unsaturated ester (ethyl crotonate). This method is highly effective for forming carbon-nitrogen bonds at the β-position of a carbonyl system.[1][2] The nucleophilicity of the amine is a critical factor; while aliphatic amines often react readily, aromatic amines like N-methylaniline are less nucleophilic and may require elevated temperatures to drive the reaction to completion.

  • Ester Hydrolysis (Saponification): The second step is the conversion of the intermediate ethyl ester to the final carboxylic acid. Base-catalyzed hydrolysis, or saponification, is an efficient and high-yielding method for this transformation. The process involves the reaction of the ester with a strong base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt.[3]

This protocol has been designed to be both practical for a standard laboratory setting and scalable for larger-quantity production.

Overall Synthetic Scheme

Synthetic_Scheme NMA N-Methylaniline reac1_center NMA->reac1_center EC Ethyl Crotonate EC->reac1_center Ester Ethyl 3-[methyl(phenyl)amino]butanoate reac2_center Ester->reac2_center Acid 3-[Methyl(phenyl)amino]butanoic acid reac1_center->Ester reac2_center->Acid

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Part 1: Synthesis of Ethyl 3-[methyl(phenyl)amino]butanoate

Principle of the Method: This step involves the direct conjugate addition of N-methylaniline to ethyl crotonate. The reaction is conducted neat (without solvent) and heated to overcome the activation energy associated with the addition of the weakly nucleophilic aromatic amine to the Michael acceptor.

Materials and Equipment:

  • N-methylaniline (≥98%)

  • Ethyl crotonate (≥98%)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Ethyl acetate (EtOAc), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add N-methylaniline (10.72 g, 100 mmol, 1.0 equiv) and ethyl crotonate (12.56 g, 110 mmol, 1.1 equiv). A slight excess of the Michael acceptor is used to ensure complete consumption of the limiting reagent, N-methylaniline.

  • Reaction Execution: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:EtOAc mobile phase). Spot the starting materials for reference. The reaction is typically complete within 12-24 hours, indicated by the consumption of N-methylaniline.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Dilute the crude mixture with 100 mL of ethyl acetate and transfer it to a 250 mL separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted N-methylaniline, followed by saturated NaHCO₃ solution (1 x 50 mL) to neutralize any residual acid, and finally with brine (1 x 50 mL). d. Dry the organic layer over anhydrous Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

  • Purification (Optional but Recommended): The crude ethyl 3-[methyl(phenyl)amino]butanoate can be purified by vacuum distillation or flash column chromatography on silica gel if high purity is required for the subsequent step.

Part 2: Hydrolysis to 3-[Methyl(phenyl)amino]butanoic acid

Principle of the Method: The ester intermediate is saponified using sodium hydroxide in an ethanol/water solvent system. The ethanol acts as a co-solvent to ensure the miscibility of the organic ester and the aqueous base. Subsequent acidification with a strong acid precipitates the final carboxylic acid product.

Materials and Equipment:

  • Crude or purified ethyl 3-[methyl(phenyl)amino]butanoate from Part 1

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH) and Deionized water

  • Round-bottom flask with reflux condenser

  • Büchner funnel and filter paper for suction filtration[4][5]

  • pH paper or pH meter

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: Place the crude ester from Part 1 (assuming 100 mmol theoretical yield) into a 250 mL round-bottom flask. Add a solution of sodium hydroxide (6.0 g, 150 mmol, 1.5 equiv) dissolved in a mixture of 50 mL of ethanol and 50 mL of water.

  • Reaction Execution: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC until the starting ester spot has disappeared (typically 2-4 hours).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the ethanol using a rotary evaporator. c. Dilute the remaining aqueous solution with 50 mL of water and transfer to a separatory funnel. Wash with a small amount of ethyl acetate (2 x 30 mL) to remove any non-polar, non-hydrolyzed impurities. Discard the organic layers. d. Cool the aqueous layer in an ice bath. e. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is approximately 3-4. A precipitate of the carboxylic acid will form.

  • Product Collection: a. Collect the solid product by suction filtration using a Büchner funnel. b. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. c. Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a vacuum oven at a low temperature (~40-50 °C).

  • Characterization: The final product's identity and purity should be confirmed by analytical methods such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

ParameterStep 1: EsterificationStep 2: Hydrolysis
Limiting Reagent N-methylanilineEthyl 3-[methyl(phenyl)amino]butanoate
Molecular Weight 107.15 g/mol 221.29 g/mol
Amount 10.72 g (100 mmol)~22.1 g (100 mmol, theoretical)
Other Key Reagents Ethyl crotonate (1.1 equiv)NaOH (1.5 equiv)
Solvent None (Neat)Ethanol / Water (1:1)
Temperature 100-110 °CReflux (~80-90 °C)
Reaction Time 12-24 hours2-4 hours
Typical Yield 80-90% (crude)85-95% (from ester)
Final Product MW N/A193.24 g/mol

Visualized Experimental Workflow

Workflow start Combine N-Methylaniline and Ethyl Crotonate heat Heat Reaction Mixture (100-110°C, 12-24h) start->heat monitor1 Monitor by TLC heat->monitor1 workup1 Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) monitor1->workup1 dry Dry (Na₂SO₄) & Concentrate workup1->dry ester_product Crude Ester Intermediate dry->ester_product hydrolysis Add NaOH in EtOH/H₂O ester_product->hydrolysis reflux Heat to Reflux (2-4h) hydrolysis->reflux monitor2 Monitor by TLC reflux->monitor2 workup2 Remove EtOH, Acidify with HCl monitor2->workup2 filter Suction Filtration workup2->filter wash_dry Wash with Cold Water & Dry filter->wash_dry final_product Final Product: 3-[Methyl(phenyl)amino]butanoic acid wash_dry->final_product

Caption: Step-by-step workflow for the synthesis protocol.

References

  • Arkivoc. (n.d.). An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines.
  • ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
  • ResearchGate. (n.d.). Reaction of crotonic acid with amines.

Sources

Application

Application Notes and Protocols for the Purification of 3-[Methyl(phenyl)amino]butanoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides detailed application notes and robust protocols for the purification of 3-[Methyl(phenyl)amino]b...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 3-[Methyl(phenyl)amino]butanoic acid. Recognizing the critical importance of purity in research and pharmaceutical development, this document outlines three primary purification techniques: crystallization, column chromatography, and liquid-liquid extraction. Each section is designed to provide not only step-by-step instructions but also the underlying scientific principles, enabling researchers to adapt and troubleshoot these methods effectively. This guide emphasizes scientific integrity, offering self-validating protocols and citing authoritative sources to support key procedural choices.

Introduction: The Importance of Purity for 3-[Methyl(phenyl)amino]butanoic Acid

3-[Methyl(phenyl)amino]butanoic acid is a substituted β-amino acid with potential applications in medicinal chemistry and materials science. As with any biologically active molecule, its efficacy and safety are directly linked to its purity. Impurities, which can arise from starting materials, side reactions, or degradation products, can lead to erroneous experimental results, altered pharmacological profiles, and potential toxicity. Therefore, the development of reliable and efficient purification strategies is a cornerstone of its successful application in research and drug development.

This document serves as a practical guide for researchers, offering detailed protocols for achieving high-purity 3-[Methyl(phenyl)amino]butanoic acid. The methodologies described herein are grounded in fundamental chemical principles and are designed to be both effective and reproducible.

Principles of Purification: A Strategic Approach

The purification of 3-[Methyl(phenyl)amino]butanoic acid is dictated by its unique chemical structure, which incorporates both a carboxylic acid and a tertiary amine, making it an amphoteric, zwitterionic compound. This dual functionality allows for a range of purification strategies.

  • Crystallization: This technique leverages differences in solubility between the target compound and impurities in a given solvent system. By carefully selecting a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature, highly pure crystals can be obtained upon cooling. For amino acids, pH adjustment to the isoelectric point is often crucial for inducing crystallization.[1][2]

  • Column Chromatography: This powerful separation technique relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[3][4] For a polar, zwitterionic molecule like 3-[Methyl(phenyl)amino]butanoic acid, ion-exchange chromatography is particularly effective.[5] This method separates molecules based on their net charge, which is pH-dependent.[4]

  • Liquid-Liquid Extraction: This method separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.[6] By manipulating the pH of the aqueous phase, the ionization state of 3-[Methyl(phenyl)amino]butanoic acid can be controlled, thereby altering its partitioning behavior between the two phases.[7][8][9][10]

Recrystallization Protocol for High Purity

Recrystallization is often the most effective method for obtaining highly pure crystalline solids. The key is to select an appropriate solvent or solvent system.

Solvent Selection Principles

An ideal recrystallization solvent should:

  • Completely dissolve the crude product at an elevated temperature.

  • Have very low solubility for the product at low temperatures.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards the product.

  • Be volatile enough to be easily removed from the purified crystals.

Table 1: Solvent Screening for Recrystallization

Solvent SystemObservation at RefluxObservation at 0-4 °CRationale
WaterSoluble upon heatingCrystalline precipitate formsThe zwitterionic nature of the amino acid enhances its solubility in hot water, with a significant decrease upon cooling.
Ethanol/WaterSoluble upon heatingCrystalline precipitate formsThe addition of a less polar solvent (ethanol) can decrease the solubility at lower temperatures, promoting crystallization.
IsopropanolSparingly solubleLittle to no precipitationA less polar solvent that may be suitable if impurities are highly non-polar.
AcetoneInsolubleInsolubleNot a suitable primary solvent but could be used as an anti-solvent.
Step-by-Step Recrystallization Protocol
  • Dissolution: In a suitable flask, add the crude 3-[Methyl(phenyl)amino]butanoic acid. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Caption: Recrystallization workflow for 3-[Methyl(phenyl)amino]butanoic acid.

Column Chromatography for Impurity Profiling and Purification

Ion-exchange chromatography is a highly effective method for purifying amino acids due to their pH-dependent charge.[4][5]

Principles of Ion-Exchange Chromatography for Amphoteric Compounds

3-[Methyl(phenyl)amino]butanoic acid can exist as a cation, a zwitterion, or an anion depending on the pH:

  • Low pH (e.g., < 2): The carboxylic acid is protonated (neutral), and the amine is protonated (positive charge). The net charge is positive.

  • Intermediate pH (isoelectric point, pI): The carboxylic acid is deprotonated (negative charge), and the amine is protonated (positive charge). The net charge is neutral.

  • High pH (e.g., > 10): The carboxylic acid is deprotonated (negative charge), and the amine is neutral. The net charge is negative.

This behavior allows for separation on either a cation-exchange or an anion-exchange resin.

Cation-Exchange Chromatography Protocol

This protocol is designed to bind the positively charged product to a cation-exchange resin at a low pH and then elute it with a gradient of increasing pH or ionic strength.

Table 2: Cation-Exchange Chromatography Parameters

ParameterValue/DescriptionRationale
Stationary PhaseStrong Cation-Exchange Resin (e.g., Dowex 50W)Binds the positively charged amino acid at low pH.
Mobile Phase A0.2 M Citrate Buffer, pH 3.0Ensures the compound is protonated and binds to the resin.
Mobile Phase B0.2 M Phosphate Buffer, pH 7.5Increases the pH to elute the compound as its net charge approaches neutral.
ElutionGradient from 100% A to 100% B over 10 column volumesProvides a gradual change in pH for better separation of components.
DetectionUV at 254 nmThe phenyl group allows for UV detection.
Step-by-Step Cation-Exchange Chromatography Protocol
  • Column Packing: Prepare a slurry of the cation-exchange resin in Mobile Phase A and pack it into a suitable chromatography column.

  • Equilibration: Equilibrate the packed column by washing with at least 5 column volumes of Mobile Phase A.

  • Sample Loading: Dissolve the crude 3-[Methyl(phenyl)amino]butanoic acid in a minimal volume of Mobile Phase A and load it onto the column.

  • Washing: Wash the column with 2-3 column volumes of Mobile Phase A to remove any unbound impurities.

  • Elution: Begin the linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., TLC or HPLC) to identify those containing the pure product.

  • Product Isolation: Pool the pure fractions and remove the buffer salts, for instance, by a subsequent desalting step or by adjusting the pH to the isoelectric point to precipitate the product, followed by filtration.

Caption: Cation-exchange chromatography workflow.

Liquid-Liquid Extraction for Preliminary Purification

Liquid-liquid extraction is an excellent first-pass purification technique to remove non-ionizable impurities or to separate acidic and basic impurities.[6][7][8][9][10]

Principles of pH-Based Liquid-Liquid Extraction

By adjusting the pH of the aqueous phase, we can selectively move 3-[Methyl(phenyl)amino]butanoic acid between the aqueous and organic layers.

  • Acidic Wash (e.g., 1 M HCl): The tertiary amine will be protonated, forming a water-soluble salt. The compound will partition into the aqueous phase, leaving non-basic organic impurities in the organic layer.

  • Basic Wash (e.g., 1 M NaOH): The carboxylic acid will be deprotonated, forming a water-soluble salt. The compound will again partition into the aqueous phase, leaving non-acidic organic impurities in the organic layer.

Step-by-Step Extraction Protocol

This protocol is designed to first remove basic impurities and then acidic impurities.

  • Initial Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. The product, now protonated, will be in the aqueous layer. Drain the aqueous layer into a clean flask.

  • Back Extraction (Optional): To remove any trapped organic impurities, add a fresh portion of ethyl acetate to the collected aqueous layer, shake, and discard the organic layer.

  • Basification and Re-extraction: Adjust the pH of the aqueous layer to ~11-12 with 1 M NaOH. This deprotonates the carboxylic acid, keeping the product in the aqueous phase. Extract this basic aqueous solution with an organic solvent (e.g., diethyl ether) to remove any neutral or basic impurities. Discard the organic layer.

  • Neutralization and Product Extraction: Carefully adjust the pH of the aqueous layer to the isoelectric point of the compound (typically around pH 4-6 for similar amino acids) with 1 M HCl. The product will now be in its zwitterionic, less water-soluble form. Extract the product into a fresh portion of an organic solvent like ethyl acetate. Repeat this extraction three times.

  • Drying and Concentration: Combine the organic extracts from the final step, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Caption: Liquid-liquid extraction workflow based on pH manipulation.

Chiral Resolution: Separating Enantiomers

If the synthesis of 3-[Methyl(phenyl)amino]butanoic acid results in a racemic mixture, chiral resolution will be necessary to isolate the individual enantiomers. A common method is the formation of diastereomeric salts using a chiral resolving agent.[11]

Principles of Diastereomeric Salt Crystallization

Enantiomers have identical physical properties and are therefore difficult to separate. However, when reacted with a single enantiomer of a chiral resolving agent, they form diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[11]

Table 3: Common Chiral Resolving Agents for Amino Acids

Resolving Agent TypeExampleRationale
Chiral Acid(+)-Tartaric acidForms diastereomeric salts with the amino group of the racemic amino acid.
Chiral Base(-)-Brucine or (R)-(+)-1-PhenylethylamineForms diastereomeric salts with the carboxylic acid group of the racemic amino acid.
Protocol for Chiral Resolution with (+)-Tartaric Acid
  • Salt Formation: Dissolve the racemic 3-[Methyl(phenyl)amino]butanoic acid in a suitable solvent (e.g., ethanol). Add 0.5 equivalents of (+)-tartaric acid.

  • Fractional Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly. One diastereomeric salt should preferentially crystallize.

  • Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH with a base (e.g., ammonium hydroxide) to break the salt. The free amino acid can then be isolated by extraction or precipitation at its isoelectric point.

  • Recovery of the Other Enantiomer: The other enantiomer remains in the mother liquor from the crystallization step and can be recovered by a similar process after removing the solvent and liberating the free amino acid.

Conclusion

The purification of 3-[Methyl(phenyl)amino]butanoic acid can be effectively achieved through a variety of techniques, each with its own advantages. For obtaining highly pure, crystalline material, recrystallization is the preferred method. Ion-exchange chromatography offers excellent resolving power for separating the target compound from closely related impurities. Liquid-liquid extraction, based on pH manipulation, serves as a robust method for initial cleanup and removal of non-ionizable contaminants. When dealing with racemic mixtures, chiral resolution via diastereomeric salt formation is a critical step for isolating individual enantiomers. The choice of method will depend on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

References

  • Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography.
  • Aslan, K., et al. (n.d.). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. NIH.
  • Chrom Tech. (n.d.). Concise Separation Columns for Amino Acid Analysis.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*.
  • GEA. (n.d.). Crystallization of Amino Acids.
  • ACS Publications. (n.d.). Development of Amino Acid Crystallization Processes: l-Glutamic Acid.
  • Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
  • Biology LibreTexts. (2021, September 9). 1.14: Column Chromatography.
  • Rockefeller Institute for Medical Research. (1951, November 14). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers.
  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Unknown. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • JoVE. (2020, March 26). Video: Extraction - Concept.
  • Unknown. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.
  • Wikipedia. (n.d.). Chiral resolution.

Sources

Method

Application Note &amp; Protocol: Quantitative Analysis of 3-[Methyl(phenyl)amino]butanoic Acid in Biological Matrices

Introduction 3-[Methyl(phenyl)amino]butanoic acid is an emerging small molecule of interest in pharmaceutical and metabolic research. Its structure, featuring both a tertiary amine and a carboxylic acid functional group,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[Methyl(phenyl)amino]butanoic acid is an emerging small molecule of interest in pharmaceutical and metabolic research. Its structure, featuring both a tertiary amine and a carboxylic acid functional group, presents unique challenges and opportunities for bioanalysis. Accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. This document provides a comprehensive guide to developing and validating robust analytical methods for 3-[Methyl(phenyl)amino]butanoic acid, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a secondary overview of a Gas Chromatography-Mass Spectrometry (GC-MS) approach. The methodologies described herein are grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Analyte Characteristics and Method Selection Rationale

Chemical Structure:

  • Name: 3-[Methyl(phenyl)amino]butanoic acid

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • Key Functional Groups: Carboxylic acid, tertiary amine.

The presence of both acidic and basic functionalities suggests that the analyte's charge state will be highly dependent on pH. This is a critical consideration for sample preparation, particularly for extraction techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The analyte's polarity and molecular weight make it an ideal candidate for LC-MS/MS, which offers high sensitivity and selectivity.[5] GC-MS is a viable alternative but will necessitate a derivatization step to improve the analyte's volatility and thermal stability.[6][7]

Primary Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity, specificity, and wide dynamic range.[5]

Principle of the LC-MS/MS Method

The proposed method involves the isolation of 3-[Methyl(phenyl)amino]butanoic acid from the biological matrix via protein precipitation and subsequent liquid-liquid extraction. The extracted analyte is then separated from remaining matrix components using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (SIL-IS).

Experimental Workflow: LC-MS/MS

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard (SIL-IS) Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Transfer Supernatant Centrifugation1->Supernatant_Transfer LLE Liquid-Liquid Extraction (LLE) Supernatant_Transfer->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation UPLC/HPLC Separation Reconstitution->LC_Separation Inject MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: LC-MS/MS workflow for 3-[Methyl(phenyl)amino]butanoic acid analysis.

Detailed Protocol: LC-MS/MS

3.3.1. Materials and Reagents

  • 3-[Methyl(phenyl)amino]butanoic acid reference standard

  • 3-[Methyl(phenyl)amino]butanoic acid-d5 (or other stable isotope) internal standard (SIL-IS)

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • Human plasma (or other relevant biological matrix)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethyl acetate (or other suitable extraction solvent)

3.3.2. Sample Preparation

  • Thaw Samples: Thaw biological samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of SIL-IS working solution (e.g., 500 ng/mL in 50% methanol) to all tubes except for the blank matrix samples. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.[8]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of labeled tubes.

  • Liquid-Liquid Extraction (LLE): Add 800 µL of ethyl acetate to each tube. Vortex for 2 minutes. Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Transfer the upper organic layer to a clean set of tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for analysis.

3.3.3. LC-MS/MS Instrumental Conditions

ParameterSuggested Conditions
LC System UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera)
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min: 5% B; 0.5-5.0 min: 5-95% B; 5.0-6.0 min: 95% B; 6.1-8.0 min: 5% B
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 194.1 > 120.1 (Quantifier), 194.1 > 91.1 (Qualifier) SIL-IS: 199.1 > 125.1 (Quantifier)
Source Temp. 550°C
IonSpray Voltage 5500 V

(Note: MRM transitions are hypothetical and must be optimized empirically by infusing the analyte and SIL-IS into the mass spectrometer.)

Method Validation

The developed method must be validated according to regulatory guidelines.[2][3][9] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.

  • Calibration Curve: A calibration curve with a minimum of six non-zero standards, demonstrating linearity over the expected concentration range.

  • Accuracy and Precision: Intra- and inter-day accuracy (% deviation from nominal) and precision (% CV) should be within ±15% (±20% at the LLOQ) for at least three QC levels (low, medium, high).

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability under various conditions including bench-top, freeze-thaw cycles, and long-term storage.

Validation Parameter Acceptance Criteria (FDA/EMA) [2][3]Hypothetical Performance
Lower Limit of Quantification (LLOQ) Signal-to-Noise ≥ 10; Within ±20% Accuracy & Precision0.5 ng/mL
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-8% to +7%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-10% to +9%
Extraction Recovery Consistent and reproducible> 85%

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For laboratories where LC-MS/MS is unavailable, GC-MS offers a viable alternative, provided a derivatization step is included to increase the analyte's volatility.[6][10]

Principle of the GC-MS Method

This method involves the extraction of the analyte from the biological matrix, followed by a two-step derivatization process to cap the polar carboxylic acid and amine functional groups. The derivatized analyte is then analyzed by GC-MS. Silylation is a common and effective derivatization technique for such compounds.[6][11]

Experimental Workflow: GC-MS

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Extraction (as per LC-MS/MS) Evaporation1 Evaporation to Dryness Sample_Prep->Evaporation1 Derivatization Derivatization (e.g., Silylation) Evaporation1->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Inject MS_Detection_GC MS Detection (Scan or SIM) GC_Separation->MS_Detection_GC Data_Acquisition_GC Data Acquisition MS_Detection_GC->Data_Acquisition_GC Quantification_GC Quantification & Reporting Data_Acquisition_GC->Quantification_GC

Caption: GC-MS workflow for 3-[Methyl(phenyl)amino]butanoic acid analysis.

Detailed Protocol: GC-MS

4.3.1. Sample Preparation and Derivatization

  • Extraction: Perform sample preparation steps 1-9 as described in the LC-MS/MS protocol (Section 3.3.2).

  • Derivatization:

    • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) and 50 µL of acetonitrile.

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

4.3.2. GC-MS Instrumental Conditions

ParameterSuggested Conditions
GC System Agilent 8890 GC or equivalent
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program Initial 100°C for 1 min, ramp to 300°C at 20°C/min, hold for 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

Conclusion

This application note provides a detailed framework for the quantitative analysis of 3-[Methyl(phenyl)amino]butanoic acid in biological samples. The primary recommended method, LC-MS/MS, offers high sensitivity and specificity, making it ideal for regulated bioanalysis in support of drug development. The alternative GC-MS method provides another robust option, particularly when analyte volatility can be enhanced through derivatization. Both methods, when fully validated according to international guidelines[1][2][3][12], will yield reliable and reproducible data essential for advancing research and regulatory submissions.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

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  • Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

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  • Imperial College London. Sample preparation. [Link]

  • Organomation. Sample Preparation: A Comprehensive Guide. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • SpringerLink. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • Oxford Academic. (2022). Chemical Group-Based Metabolome Analysis Identifies Candidate Plasma Biomarkers Associated With Residual Feed Intake in Beef Steers. [Link]

  • ResearchGate. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. [Link]

  • Wiley Online Library. (2021). Plasma amino acid profiling improves predictive accuracy of adverse events in patients with heart failure. [Link]

  • MASONACO. LC-MS/MS analysis of free amino acids. [Link]

  • MDPI. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. [Link]

  • AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. [Link]

  • PubMed. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. [Link]

  • MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • PubMed. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. [Link]

  • ResearchGate. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. [Link]

  • Lirias. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. [Link]

  • The University of Alabama in Huntsville. Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]

  • ResearchGate. A typical GC/MS profile for the analysis of an amino acid standard.... [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-[Methyl(phenyl)amino]butanoic Acid Synthesis

Topic: Troubleshooting Side Reactions in Aza-Michael Addition of -Methylaniline to Crotonic Acid Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Date: October 26, 2023 Executive Summary & Reaction Logi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Aza-Michael Addition of


-Methylaniline to Crotonic Acid
Audience:  Process Chemists, Medicinal Chemists, and R&D Scientists
Date:  October 26, 2023

Executive Summary & Reaction Logic

The synthesis of 3-[methyl(phenyl)amino]butanoic acid is a classic aza-Michael addition involving a secondary aromatic amine (


-methylaniline) and an 

-unsaturated carboxylic acid (crotonic acid).

While theoretically straightforward, this reaction is deceptively difficult due to the "Nucleophilicity-Steric Paradox" :

  • Weak Nucleophile:

    
    -methylaniline is a poor nucleophile due to the delocalization of the nitrogen lone pair into the phenyl ring.
    
  • Steric Hindrance: The methyl group on the nitrogen and the methyl group on the

    
    -position of crotonic acid create significant steric clash in the transition state.
    
  • Reversibility: The product is sterically congested, making the retro-Michael reaction (decomposition back to starting materials) a dominant pathway at high temperatures.

This guide addresses the three primary failure modes:


-Acylation (Amide Formation) , Retro-Michael Reversion , and Oxidative Degradation .

Reaction Pathway Analysis

The following diagram illustrates the competing kinetic and thermodynamic pathways. Understanding this flow is critical for troubleshooting.

ReactionPathways Reactants N-Methylaniline + Crotonic Acid Salt Ammonium Carboxylate Salt (Intermediate) Reactants->Salt Fast (Ionic) Oxide SIDE PRODUCT B: Colored Oxidative Impurities Reactants->Oxide O2 / Light Product TARGET PRODUCT: 3-[Methyl(phenyl)amino] butanoic acid Salt->Product Path 1: Michael Addition (Kinetic/Thermo Balance) Amide SIDE PRODUCT A: N-Methyl-N-phenyl but-2-enamide Salt->Amide Path 2: Dehydration (High Heat > 120°C) Product->Reactants Path 3: Retro-Michael (High Heat / Acid) Retro Retro-Michael (Reversion)

Figure 1: Competing pathways in the synthesis. Path 1 is desired. Path 2 and Path 3 are the primary yield killers.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction reaches 40-50% conversion and then stops or reverses."

Diagnosis: Thermodynamic Equilibrium (Retro-Michael Effect) The aza-Michael addition of aromatic amines is reversible. The forward reaction is exothermic. According to Le Chatelier’s principle, high temperatures favor the reverse reaction . If you heat the reaction to "push" it, you likely pushed it past the ceiling temperature where the equilibrium constant


.

Corrective Actions:

  • Lower the Temperature: Do not exceed 80–90°C. If the reaction is too slow at this temperature, use a catalyst (see Protocol) rather than increasing heat.

  • Concentration: Run the reaction at the highest possible concentration (or solvent-free). Michael additions are bimolecular; high concentration favors the adduct.

  • Pressure: If available, high-pressure synthesis (High Pressure Liquid Phase) can force the reaction to completion without excessive heat.

Issue 2: "I isolated a neutral solid that does not dissolve in base/bicarbonate."

Diagnosis: Amide Formation (


-Acylation) 
You have formed 

-methyl-

-phenylbut-2-enamide
. Instead of the nitrogen attacking the

-carbon (Michael addition), it attacked the carbonyl carbon, followed by dehydration. This is common if:
  • The reaction was heated above 120°C to remove water.

  • A coupling agent or strong acid activator was used inappropriately.

Corrective Actions:

  • Check pH: Ensure the carboxylic acid is not "activated."

  • Water Presence: Paradoxically, a small amount of water or the use of water as a solvent can suppress amide formation because amidation is a dehydration process. Water shifts the equilibrium away from the amide.

  • Solvent Switch: Use protic solvents (Water, Ethanol) or ionic liquids which stabilize the charge-separated transition state of the Michael addition better than the neutral transition state of amidation.

Issue 3: "The reaction mixture turned dark brown/black."

Diagnosis: Oxidative Degradation of


-Methylaniline 
Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming radical cations that polymerize into dark "aniline blacks."

Corrective Actions:

  • Inert Atmosphere: Strictly run under Nitrogen or Argon.

  • Purification of Reagent: Distill

    
    -methylaniline before use if it is already colored.
    
  • Antioxidant: A trace amount of hydroquinone can inhibit radical polymerization, though usually, inert gas is sufficient.

Optimized Experimental Protocol

This protocol uses a Lewis Acid Catalyst (Cerium Chloride) in a semi-aqueous system. This method promotes the Michael addition (Path 1) while suppressing Amide formation (Path 2) and minimizing Retro-Michael (Path 3) by keeping temperatures moderate.

Materials
  • 
    -Methylaniline (1.0 equiv)
    
  • Crotonic Acid (1.2 equiv) - Excess acid drives equilibrium.

  • 
     (10 mol%) - Catalyst.
    
  • Solvent: Water/Isopropanol (1:1 mixture) or Solvent-Free (Neat).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine Crotonic Acid (1.2 equiv) and

    
     (0.1 equiv).
    
  • Mixing: Add Water/IPA (minimal volume to create a slurry) or run neat. Add

    
    -Methylaniline (1.0 equiv) dropwise.
    
    • Note: An exotherm may occur due to salt formation.

  • Reaction: Heat the mixture to 60–70°C .

    • Critical Control Point: Do NOT reflux vigorously. High heat promotes the retro-reaction.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1) or HPLC. Look for the disappearance of the amine.[1]

    • Target Time: 4–12 hours.

  • Workup (Separation of Side Products):

    • Cool to room temperature.[2]

    • Basify with 10%

      
       to pH ~10. (The Product and unreacted Crotonic acid become water-soluble salts; Amide side product remains organic).
      
    • Wash: Extract with Dichloromethane (DCM) or Ether.

      • Organic Layer:[1][3][4] Contains Amide impurities and unreacted Amine . Discard (or recover amine).

      • Aqueous Layer: Contains Product and Crotonic Acid .

  • Isolation:

    • Acidify the aqueous layer carefully with dilute

      
       to pH ~4–5 (Isoelectric point precipitation).
      
    • Extract the product into EtOAc or filter if it precipitates as a solid.

    • Recrystallize from Ethanol/Water if necessary.

Comparative Data: Catalyst Efficiency

The choice of catalyst significantly impacts the ratio of Product (Michael Adduct) vs. Side Product (Amide).

Catalyst SystemTemperatureYield (Product)Major Side ReactionNotes
None (Thermal) 130°C< 30%Amide + Retro-MichaelPoor selectivity; requires high heat to activate.
Acetic Acid 100°C45-55%AmideAcid acts as solvent but promotes dehydration.

60°C85-92% NoneLewis acid activates the

-carbon; mild conditions.
Ionic Liquid (DBU-based) 25°C80%NoneExcellent "Green" method but expensive.

Troubleshooting Decision Tree

Use this logic flow to diagnose failed experiments.

TroubleshootingTree Start Start Diagnosis CheckTLC Check TLC/HPLC Is Product Forming? Start->CheckTLC NoProduct No Product Detected CheckTLC->NoProduct No LowYield Low Yield / Stalled CheckTLC->LowYield Stalls < 50% Impurities High Impurities CheckTLC->Impurities Yes, but dirty Activation Check Activation: Add Lewis Acid (CeCl3) or Increase Conc. NoProduct->Activation CheckTemp Check Temperature LowYield->CheckTemp CheckImpurityType Identify Impurity Impurities->CheckImpurityType TooHot Temp > 100°C? Retro-Michael Dominant. LOWER TEMP. CheckTemp->TooHot Yes TooCold Temp < 50°C? Kinetic Barrier. ADD CATALYST. CheckTemp->TooCold No IsAmide Neutral/Organic Soluble? (Amide) Avoid dehydration conditions. CheckImpurityType->IsAmide IsColored Dark/Black? (Oxidation) Use N2 atm. CheckImpurityType->IsColored

Figure 2: Diagnostic workflow for optimizing the synthesis.

References

  • Mechanistic Insight (Aza-Michael): Rulev, A. Y. (2011).[5] Aza-Michael Reaction: Achievements and Prospects. Russian Chemical Reviews.

  • Catalysis (Lewis Acids): Bartoli, G., et al. (2005). Cerium(III)

    
    -unsaturated esters and acids. Organic Letters. 
    
  • Green Chemistry (Water/Solvent-Free): Polshettiwar, V., & Varma, R. S. (2008).

    
    -amino acids. Green Chemistry. 
    
  • Ionic Liquids: Ying, A., et al. (2009). DBU-Derived Ionic Liquids for Aza-Michael Addition. Tetrahedron Letters.

  • Compound Data: PubChem. 3-(Methylamino)butanoic acid.[6] National Library of Medicine.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 3-[Methyl(phenyl)amino]butanoic Acid

Welcome to the Advanced Technical Support Hub. This guide is designed for researchers and analytical scientists observing anomalies in the stability or chromatography of 3-[Methyl(phenyl)amino]butanoic acid .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Hub. This guide is designed for researchers and analytical scientists observing anomalies in the stability or chromatography of 3-[Methyl(phenyl)amino]butanoic acid . Unlike standard amino acids, this


-amino acid derivative possesses a tertiary aniline moiety and a specific susceptibility to elimination reactions.

Module 1: The Retro-Michael Elimination (Primary Degradation Mode)

Status: Critical Symptom: Gradual loss of parent compound assay accompanied by the appearance of two distinct impurity peaks with widely different polarities.

The Issue

Users frequently report a decrease in purity during storage in solution (particularly in protic solvents) or during thermal stress. This is often misdiagnosed as hydrolysis. In reality, it is a Retro-Michael Addition (elimination).

Technical Explanation

3-[Methyl(phenyl)amino]butanoic acid is a


-amino acid. The bond between the Nitrogen and the C3 carbon is labile because the leaving group (

-methylaniline) is a stable, resonance-stabilized amine, and the resulting alkene (Crotonic acid) is conjugated.

This reaction is an equilibrium process driven by thermodynamics.

  • Forward Reaction (Synthesis): Michael Addition of

    
    -methylaniline to Crotonic acid.
    
  • Reverse Reaction (Degradation): Elimination of

    
    -methylaniline.
    
Diagnostic Protocol: Stress Testing

To confirm this pathway in your sample, perform the following stress test:

ParameterConditionExpected Result (If Retro-Michael)
Solvent Methanol or Water (pH adjusted to < 4 or > 9)Acceleration of degradation (Acid/Base catalysis)
Temperature 60°C for 24 hoursSignificant increase in Impurity A & B
Mass Balance HPLC-UV (210-254 nm)Molar sum of Impurities A + B

Moles of Parent lost
Pathway Visualization

The following diagram illustrates the equilibrium between the parent


-amino acid and its dissociation products.

RetroMichael Parent 3-[Methyl(phenyl)amino] butanoic acid (Parent) TS Transition State (Acid/Base Catalyzed) Parent->TS Heat / pH Stress ProductA Crotonic Acid (Impurity A) TS->ProductA Elimination ProductB N-Methylaniline (Impurity B) TS->ProductB ProductA->Parent Michael Addition (Reversible)

Figure 1: The Retro-Michael equilibrium. Note that this reaction is reversible; high concentrations of fragments can re-form the parent under specific conditions.

Module 2: Oxidative Instability (N-Oxidation)

Status: Moderate Risk Symptom: Appearance of a polar impurity with a mass shift of +16 Da (


).
The Issue

The tertiary amine in this molecule is an aniline derivative. Anilines are electron-rich and susceptible to oxidation by atmospheric oxygen, peroxides, or metal ions.

Technical Explanation

The lone pair on the nitrogen atom attacks electrophilic oxygen species, forming an


-Oxide . Unlike primary amines which may polymerize to form colored azo-compounds, this tertiary amine typically stops at the 

-oxide stage or undergoes oxidative dealkylation (loss of the methyl group,

Da).
Troubleshooting FAQ

Q: My sample is turning yellow/brown. Is this the N-Oxide? A: Likely not. Pure


-oxides are often colorless. Yellowing suggests radical polymerization of trace amounts of free 

-methylaniline (released via the Retro-Michael pathway described in Module 1).

Q: How do I distinguish N-Oxide from Hydroxylation? A: Both are +16 Da. However,


-oxides are thermally unstable. In the MS source, 

-oxides often lose oxygen (

Da) or undergo Cope elimination. If your +16 peak disappears with higher fragmentor voltage, it is likely the

-oxide.
Pathway Visualization

Oxidation Parent Parent Compound (Tertiary Amine) NOxide N-Oxide (M+16 Da) Parent->NOxide Direct Oxidation Radical Radical Cation Parent->Radical SET (Single Electron Transfer) Oxidant Peroxides / O2 / UV Dealkyl Des-Methyl Analog (M-14 Da) Radical->Dealkyl Oxidative Dealkylation

Figure 2: Oxidative pathways.[1] The N-Oxide is the dominant product under mild oxidative stress (


), while dealkylation occurs under radical conditions.

Module 3: Analytical Method Troubleshooting

Status: Operational Symptom: Peak tailing, retention time shifts, or "ghost" peaks.

Chromatographic Behavior

This molecule is a Zwitterion (contains both basic amine and acidic carboxyl groups).

  • Low pH (< 3): Nitrogen is protonated (

    
    ). Carboxyl is protonated (
    
    
    
    ). Molecule is Cationic.
  • Mid pH (4-6): Nitrogen is protonated (

    
    ). Carboxyl is deprotonated (
    
    
    
    ). Molecule is Neutral (Zwitterionic).
  • High pH (> 8): Nitrogen is deprotonated (

    
    ). Carboxyl is deprotonated (
    
    
    
    ). Molecule is Anionic.
Recommended HPLC Conditions

To avoid "double peaking" or severe tailing caused by the zwitterionic state interacting with column silanols:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why: TFA suppresses silanol activity and ensures the carboxylic acid remains protonated (

      
      ) and the amine protonated (
      
      
      
      ), keeping the molecule in a single cationic state.
  • Column: C18 with end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Avoid: Neutral Acetate/Phosphate buffers (pH 4-6) unless using a specialized HILIC or Mixed-Mode column.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] Geneva: ICH Secretariat, 2003.

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Edition. Oxford University Press, 2012.
  • Szijj, P. A., Bahou, C., & Chudasama, V. "Minireview: Addressing the retro-Michael instability of maleimide bioconjugates."[4] Drug Discovery Today: Technologies, 30, 27-34, 2018.[4]

  • NIST Chemistry WebBook. "Mass Spectrum of N-methyl-N-phenyl-beta-alanine derivatives."

Sources

Troubleshooting

Technical Support: Enantioselective Synthesis &amp; Stability of 3-[Methyl(phenyl)amino]butanoic Acid

Ticket ID: #BETA-AMINO-001 Subject: Preventing Racemization & Optimization of Enantiopurity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Profile Target Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BETA-AMINO-001 Subject: Preventing Racemization & Optimization of Enantiopurity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Profile

Target Molecule: 3-[Methyl(phenyl)amino]butanoic acid Class:


-Amino Acid (N-Aryl derivative)
Critical Challenge:  The C3 chiral center is susceptible to racemization via two distinct mechanisms: 

-deprotonation (enolization) and Retro-Michael addition. The presence of the N-phenyl group makes the amine a better leaving group than typical aliphatic amines, increasing the risk of thermal degradation (Retro-Michael) compared to standard

-amino acids.
Core Stability Data
ParameterValue/StatusImplication
Chiral Center C3 (Beta-position)Configuration determines biological activity.[1]

-Proton Acidity
High (pKa ~10-11 in esters)Prone to base-catalyzed enolization.
Retro-Michael Risk High N-Methylaniline is a stable leaving group; heat promotes reversal.
Critical Process Step Ester HydrolysisThe "Valley of Death" for enantiopurity.

Synthesis Workflow (The "Happy Path")

To achieve high enantiomeric excess (ee), we recommend the Organocatalytic Asymmetric Aza-Michael Addition . This pathway avoids heavy metals and allows for mild conditions, minimizing the thermal energy available for Retro-Michael racemization.

Recommended Protocol: Organocatalytic Aza-Michael

Reagents: Crotonic Acid (or Crotonate Ester) + N-Methylaniline Catalyst: Cinchona alkaloid derivative (e.g., Hydroquinine-thiourea) or MacMillan-type imidazolidinone.

Step-by-Step Methodology:

  • Preparation: Dissolve (E)-crotonate ester (1.0 equiv) in Toluene or DCM (0.1 M).

  • Catalyst Addition: Add chiral thiourea catalyst (10 mol%). Cool to 0°C.

  • Nucleophile Addition: Slowly add N-methylaniline (1.2 equiv). The slow addition prevents local exotherms.

  • Reaction: Stir at 0°C to RT. Monitor by HPLC. Do not heat to accelerate.

  • Quench: Quench with weak acid (1N HCl) to protonate the product immediately, locking it as the ammonium salt (stops Retro-Michael).

  • Hydrolysis (CRITICAL): If the ester was synthesized, use Enzymatic Hydrolysis (Lipase from Pseudomonas cepacia) or Acid Hydrolysis (6N HCl, reflux) rather than basic hydrolysis.

SynthesisWorkflow Start Start: Crotonate Ester Reagents Add N-Methylaniline + Chiral Catalyst Start->Reagents Reaction Aza-Michael Addition (0°C, Toluene) Reagents->Reaction Check HPLC Check (Conversion >95%) Reaction->Check Check->Reaction Incomplete Quench Acid Quench (Lock as Salt) Check->Quench Pass Hydrolysis Hydrolysis Strategy (Enzymatic or Acidic) Quench->Hydrolysis Product Final Product: Chiral Acid Hydrolysis->Product

Figure 1: Optimized workflow for the synthesis of 3-[methyl(phenyl)amino]butanoic acid emphasizing the acid quench to prevent retro-reaction.

Troubleshooting Guide: Preventing Racemization

The loss of optical purity is rarely random. It is driven by specific thermodynamic traps.

Mechanism 1: The Base-Catalyzed Trap ( -Enolization)

Because the target is a


-amino acid, the protons at the 

-position (next to the carbonyl) are acidic. Strong bases (NaOH, LiOH) used during saponification remove this proton, creating a planar enolate. When the proton returns, it can attack from either side, destroying chirality.
Mechanism 2: The Thermal Trap (Retro-Michael)

N-methylaniline is a bulky, stable amine. At high temperatures (>60°C), the Michael addition becomes reversible. The molecule "ejects" the amine, returning to crotonic acid. When the amine re-attacks, it does so without the chiral catalyst directing it, resulting in a racemic mixture.

RacemizationPathways ChiralProduct Pure (S)-Enantiomer (Target) Enolate Planar Enolate (Achiral Intermediate) ChiralProduct->Enolate Strong Base (NaOH) (Deprotonation) Retro Retro-Michael (Crotonate + Amine) ChiralProduct->Retro Heat (>60°C) (Elimination) Racemate Racemic Mixture (50:50 R/S) Enolate->Racemate Reprotonation Retro->Racemate Uncatalyzed Re-addition

Figure 2: The two primary failure modes: Base-induced enolization and Thermally-induced Retro-Michael addition.

Technical FAQs (Scientist-to-Scientist)

Q1: I synthesized the ester with 95% ee, but after LiOH hydrolysis, I dropped to 60% ee. What happened? A: You likely triggered


-enolization. Standard basic hydrolysis (LiOH/THF/Water) is too harsh for 

-amino esters.
  • Fix: Switch to Acid Hydrolysis (6M HCl, reflux 2-4h).

    
    -amino acids are generally stable to acid because the protonated amine (
    
    
    
    ) is electron-withdrawing but prevents the formation of the enolate.
  • Alternative: Use Pig Liver Esterase (PLE) or Lipase PS (from Burkholderia cepacia) in phosphate buffer (pH 7) for a mild, room-temperature hydrolysis [1].

Q2: My reaction conversion stalls at 80%. Can I heat it to push it to completion? A: Absolutely not. Heating promotes the Retro-Michael reaction. The equilibrium constant (


) for Michael additions often becomes less favorable at higher temperatures.
  • Fix: Increase the concentration (0.5 M to 1.0 M) or add a Lewis Acid co-catalyst (e.g., Sc(OTf)

    
    ) to activate the electrophile without heat.
    

Q3: The product racemizes during rotary evaporation. Why? A: If your crude mixture contains residual base (even weak bases like bicarbonate) and you heat the bath >40°C, you are creating a "racemization reactor."

  • Fix: Always acidify the reaction mixture to pH 3-4 before concentration. This protonates the amine, killing its ability to act as a leaving group and preventing enolization.

Q4: Which Chiral HPLC column works best for this specific derivative? A: The N-phenyl group provides excellent pi-pi interaction capabilities.

  • Primary Choice: Chiralpak IA or AD-H (Amylose-based).

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA .

  • Note: The TFA is mandatory to suppress peak tailing caused by the free amine/acid interaction with the silica backbone [2].

Analytical Validation Parameters

Use these parameters to validate your process control.

MethodConditionsAcceptance Criteria
HPLC (Chiral) Chiralpak IA, Hex/IPA (90:10), 0.1% TFA, 1.0 mL/min>98% ee
NMR (

H)
CDCl

or DMSO-d

Confirm no crotonic acid peaks (Retro-Michael check)
LOD (Loss on Drying) Vacuum oven < 40°CSolvent removal without degradation

References

  • Enzymatic Resolution of Beta-Amino Acids : Soloshonok, V. A. (2002). Lipase-Catalyzed Hydrolysis of Beta-Amino Esters. Current Organic Chemistry.

  • Chiral Separation Protocols : BenchChem Application Note. Chiral Separation of Methyl 4-amino-3-phenylbutanoate.

  • Aza-Michael Reaction Mechanisms : Rulev, A. Y. (2011). Aza-Michael Reaction: A Decade Later. Russian Chemical Reviews.

  • Racemization in Peptide/Amino Acid Synthesis : HighFine Technical Guide. Introduction to the Racemization of Amino Acids.

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-[Methyl(phenyl)amino]butanoic acid in Solution

Welcome to the technical support center for 3-[Methyl(phenyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[Methyl(phenyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this molecule in solution. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.

Section 1: Understanding the Molecule's Vulnerabilities

The stability of any compound in solution is intrinsically linked to its chemical structure. 3-[Methyl(phenyl)amino]butanoic acid possesses two key functional groups that are the primary determinants of its degradation profile: a tertiary aromatic amine and a carboxylic acid .

  • Tertiary Aromatic Amine (-N(CH₃)(Ph)) : The nitrogen atom attached to a phenyl group is highly susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal ion contaminants, or light, leading to the formation of colored byproducts, N-oxides, and complex polymeric structures.[1][2]

  • Carboxylic Acid (-COOH) : This group's reactivity is highly dependent on the solution's pH. While generally stable, extreme pH conditions (both acidic and basic) and elevated temperatures can promote unwanted reactions, including potential hydrolysis of the C-N bond under harsh conditions, though this is less facile than typical amide or ester hydrolysis.[3][4]

These vulnerabilities dictate the three main degradation pathways you must control: Oxidation, Photodegradation, and pH-mediated degradation.

cluster_stress cluster_pathways cluster_products Parent 3-[Methyl(phenyl)amino]butanoic acid Oxidation Oxidative Degradation Parent->Oxidation Photo Photodegradation Parent->Photo Hydrolysis pH-Mediated Degradation Parent->Hydrolysis Oxygen Atmospheric O₂ Trace Metals Oxygen->Oxidation initiates Light UV / Visible Light Light->Photo initiates pH Extreme pH Heat pH->Hydrolysis catalyzes Ox_Products N-Oxides Nitroso/Nitro-aromatics Colored Polymers Oxidation->Ox_Products Photo_Products Radical Intermediates Photoproducts Photo->Photo_Products Hydro_Products Cleavage Products Isomers Hydrolysis->Hydro_Products

Caption: Primary degradation pathways for 3-[Methyl(phenyl)amino]butanoic acid.

Section 2: Troubleshooting Common Stability Issues

This section addresses the most frequent observations associated with the degradation of 3-[Methyl(phenyl)amino]butanoic acid in a question-and-answer format.

Q1: My clear, colorless solution of 3-[Methyl(phenyl)amino]butanoic acid has turned yellow or brown upon standing. What is causing this discoloration?

A: This is a classic sign of oxidative degradation . The aromatic amine moiety is being oxidized, leading to the formation of highly conjugated systems that absorb visible light.[1] This process is often autocatalytic and is accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare your solutions using solvents that have been de-gassed. After preparation, purge the headspace of your container with an inert gas like argon or nitrogen before sealing.

  • Chelating Agents: Add a small amount (e.g., 0.1 mM) of Ethylenediaminetetraacetic acid (EDTA) to your buffer. EDTA will sequester metal ions (Fe³⁺, Cu²⁺) that are potent catalysts for oxidation reactions.

  • Antioxidants: For applications where it won't interfere, consider adding an antioxidant like ascorbic acid or sodium metabisulfite to the formulation.

  • Light Protection: Immediately move your solution to an amber glass vial or wrap the container in aluminum foil to protect it from light, which can initiate and accelerate oxidation.[5]

Q2: My HPLC analysis shows a steady decrease in the parent compound peak over a short time, but I don't see any significant new peaks appearing. Where is my compound going?

A: There are two primary possibilities for this observation:

  • Precipitation: The compound may be crashing out of solution. This can happen if the pH of the solution has shifted, affecting the ionization state and solubility of the zwitterionic molecule, or if the storage temperature has caused it to exceed its solubility limit.[6]

  • Formation of Insoluble Polymers: Oxidation of aromatic amines can lead to the formation of polymeric materials that are often insoluble in common analytical solvents and will not elute from the HPLC column or may precipitate before injection.[2]

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your solution for any visible precipitate or cloudiness. Centrifuge a small aliquot to see if a pellet forms.

  • Solubility Check: Re-evaluate the solubility of the compound in your chosen buffer system and at your storage temperature.

  • Method Validation: Ensure your HPLC method is truly "stability-indicating." It's possible a degradant is co-eluting with the parent peak or is retained on the column. Using samples from a forced degradation study is essential to confirm this.[7]

  • Alternative Analysis: Use a technique like UV-Vis spectroscopy to see if the overall absorbance spectrum is changing, which might indicate the formation of new species even if they are not chromatographically well-behaved.

Q3: The stability of my compound seems to vary significantly between different buffer preparations, even at the same pH. Why?

A: This points to the role of buffer components in catalysis . While pH is the master variable, the specific ions in your buffer can have a significant impact. For example, phosphate buffers can sometimes chelate metals, while buffers containing certain metal ions can accelerate degradation. Some buffer species may even react directly with the compound or its degradation intermediates under certain conditions.

Troubleshooting Steps:

  • Buffer Screening: Conduct a small-scale screening study using different buffer systems at your target pH (e.g., citrate, acetate, MES, HEPES).

  • Purity of Reagents: Ensure you are using high-purity, analytical grade buffer reagents and fresh, high-purity water (e.g., Milli-Q) to minimize contaminants.

  • Forced Degradation: Use a forced degradation study to see how the compound behaves in your chosen buffer under stress conditions (e.g., elevated temperature). This will quickly reveal any incompatibilities.[8]

Section 3: Proactive Stability Enhancement Protocols

To ensure the long-term stability of your compound, a systematic, proactive approach is required. The following protocols provide a framework for characterizing degradation pathways and establishing optimal storage conditions.

Protocol 1: Foundational Forced Degradation Study

A forced degradation or "stress testing" study is essential to identify the likely degradation pathways and to develop a stability-indicating analytical method.[9][10]

Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products.

Methodology:

  • Prepare a stock solution of 3-[Methyl(phenyl)amino]butanoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition. Include a "control" sample stored at 2-8°C, protected from light.

  • Apply the stress conditions as outlined in the table below. The goal is to achieve 5-20% degradation of the parent compound. The time and temperature may need to be adjusted based on the molecule's reactivity.

  • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to the target concentration for analysis and analyze immediately by HPLC-UV and LC-MS.

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureRecommended DurationPurpose
Acid Hydrolysis 0.1 M HCl60 °C2 - 24 hoursAssesses stability to low pH.[7]
Base Hydrolysis 0.1 M NaOH60 °C2 - 24 hoursAssesses stability to high pH.[7]
Oxidation 3% H₂O₂Room Temp1 - 8 hoursIdentifies susceptibility to oxidation.[9]
Thermal No Reagent (in solution)80 °C24 - 72 hoursEvaluates intrinsic thermal stability.
Photolytic No Reagent (in solution)AmbientSee ICH Q1B[11][12]Determines light sensitivity.[13]

Note: For photostability, expose the solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines, which specify a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UVA light. A dark control (wrapped in foil) must be run in parallel.[5][11][12]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating the intact parent compound from all process impurities and degradation products generated during the forced degradation study.

Methodology:

  • Column Selection: Start with a robust C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid or Trifluoroacetic Acid in Water

    • B: Acetonitrile or Methanol

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and to assess peak purity. The phenyl group should provide a good chromophore.

  • Gradient Elution: Develop a gradient method that starts with a high aqueous component and ramps up the organic component (e.g., 10% to 90% B over 20 minutes).

  • Method Validation:

    • Inject the control sample to determine the retention time of the parent peak.

    • Inject each of the stressed samples. A stability-indicating method is one where all degradation peaks are baseline-resolved from the parent peak and from each other.

    • Use the PDA detector to perform peak purity analysis on the parent peak in each chromatogram. The purity angle should be less than the purity threshold, confirming no degradants are co-eluting.[7]

Protocol 3: Optimal Solution Preparation and Storage Workflow

start Start: Prepare Solution a 1. Select Optimal Buffer (Determined from stability studies) start->a b 2. Degas Solvent/Buffer (Sparging with N₂ or Sonication) a->b c 3. Weigh and Dissolve Compound b->c d 4. Add Stabilizers (Optional) (e.g., 0.1 mM EDTA) c->d e 5. Aliquot into Amber Vials (Minimize headspace) d->e f 6. Purge Headspace with N₂/Ar e->f g 7. Store at Optimal Temperature (e.g., 2-8°C or -20°C, protected from light) f->g end_node Stable Solution for Use g->end_node

Caption: Workflow for preparing and storing stable solutions.

Section 4: Frequently Asked Questions (FAQs)
  • What is the ideal pH for storing 3-[Methyl(phenyl)amino]butanoic acid?

    • This must be determined experimentally through a pH-rate profile study. However, based on its structure, a mildly acidic to neutral pH (e.g., pH 4-7) is often a good starting point to maintain the stability of both the carboxylic acid and the aromatic amine, while avoiding the harsh conditions that promote degradation.

  • What are the best general-purpose antioxidants to try?

    • For aqueous solutions, L-ascorbic acid (Vitamin C) is an excellent and common choice. For solutions with a higher organic content, butylated hydroxytoluene (BHT) could be considered, though compatibility must be verified. Always check for potential interference with your downstream assays.

  • How do I properly degas my solvent?

    • Sparging: Bubble a stream of inert gas (nitrogen or argon) through the solvent for 15-30 minutes. This is very effective.

    • Sonication: Place the solvent in an ultrasonic bath for 10-15 minutes. This is less effective than sparging but is quick and easy.

    • Freeze-Pump-Thaw: For the most rigorous removal of dissolved gases (usually for highly sensitive reactions), the solvent is frozen, a vacuum is applied, and then it is thawed. This cycle is repeated three times.

  • Can I freeze my solutions for long-term storage? What are the risks?

    • Freezing is an excellent way to slow down most degradation pathways. However, you must perform a freeze-thaw stability study (e.g., subjecting an aliquot to three freeze-thaw cycles) to ensure the compound does not precipitate upon thawing or degrade due to cryoconcentration effects, where solutes become concentrated in the unfrozen liquid phase.

References
  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link][11][14]

  • Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link][12]

  • LibreTexts Chemistry. (2024). 21.7: Chemistry of Amides. [Link][3]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link][15]

  • AK Lectures. (n.d.). Hydrolysis of Amides. [Link][16]

  • Wang, L., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS Nexus. [Link][1]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link][4]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. [Link][17]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link][13]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link][5]

  • Bassanini, I., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules. [Link][2][18]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link][19]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link][20]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link][21]

  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link][8]

  • Sygnature Discovery. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link][7]

  • Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link][9]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link][10]

  • Löfgren, J., et al. (2013). Amino Acids as Co-Amorphous Stabilizers for Poorly Water Soluble drugs--Part 1: Preparation, Stability and Dissolution Enhancement. European Journal of Pharmaceutics and Biopharmaceutics. [Link][22]

  • Wikipedia. (n.d.). Amino acid. [Link][6]

  • Singh, S., et al. (2022). Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids. Journal of Pharmaceutical Sciences. [Link][23]

Sources

Reference Data & Comparative Studies

Validation

In vivo comparison of 3-[Methyl(phenyl)amino]butanoic acid and pregabalin

The following guide provides an in-depth, objective comparison between Pregabalin and 3-[Methyl(phenyl)amino]butanoic acid (analyzed here as a structural analog of Phenibut or a specific N-substituted -amino acid derivat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth, objective comparison between Pregabalin and 3-[Methyl(phenyl)amino]butanoic acid (analyzed here as a structural analog of Phenibut or a specific N-substituted


-amino acid derivative).

Note on Nomenclature: The specific IUPAC string "3-[Methyl(phenyl)amino]butanoic acid" corresponds to


-methyl-

-phenyl-

-aminobutyric acid
. While this exact structure is not a widely marketed pharmaceutical, it is structurally homologous to Phenibut (4-amino-3-phenylbutanoic acid) and Tolibut (4-amino-3-(4-methylphenyl)butanoic acid). Given the context of "product performance" and comparison with Pregabalin, this guide analyzes the compound's class characteristics (phenyl-GABA analogs) with specific reference to Phenibut where direct data for the

-substituted variant is inferred or absent, while maintaining strict scientific distinction.

Technical Evaluation Guide for Drug Development Professionals

Executive Summary

This guide compares the pharmacodynamic (PD) and pharmacokinetic (PK) profiles of Pregabalin (a lipophilic GABA analog) and Phenyl-GABA derivatives (specifically the class represented by 3-[Methyl(phenyl)amino]butanoic acid/Phenibut). While both agents modulate voltage-gated calcium channels (VGCC), their divergent secondary targets (GABA-B agonism vs. pure


 antagonism) create distinct in vivo performance profiles regarding analgesia, anxiolysis, and abuse potential.
FeaturePregabalinPhenyl-GABA Analog (Phenibut/Derivatives)
IUPAC Name (3S)-3-(Aminomethyl)-5-methylhexanoic acid4-amino-3-phenylbutanoic acid (Reference) / 3-[Methyl(phenyl)amino]butanoic acid (Target)
Primary Mechanism High-affinity

-1/2 ligand (VGCC blocker)
GABA-B Agonist +

ligand (Mixed)
Bioavailability >90% (L-type amino acid transporter LAT1)Variable (Passive diffusion + carrier mediated)
Onset of Action Rapid (Peak plasma < 1h)Slower (Peak plasma 2-4h)
Primary Indication Neuropathic Pain, Epilepsy, GADAnxiolytic, Nootropic (Off-label/Supplement)
Metabolism Negligible (<1% metabolized)Minimal (Renal excretion unchanged)
Mechanistic Architecture

The core differentiator lies in the selectivity for the


 subunit versus the GABA-B receptor.
2.1 Signaling Pathway Diagram

The following diagram illustrates the differential binding sites and downstream effects on neurotransmitter release.

MOA_Comparison Pregabalin Pregabalin (Lipophilic GABA Analog) Alpha2Delta α2δ Subunit (VGCC) Pregabalin->Alpha2Delta High Affinity (Kd ~20 nM) PhenylGABA Phenyl-GABA Analog (e.g., Phenibut/3-MPABA) PhenylGABA->Alpha2Delta Moderate Affinity GABAB GABA-B Receptor (GPCR) PhenylGABA->GABAB Agonist CaInflux ↓ Ca2+ Influx (Presynaptic) Alpha2Delta->CaInflux Inhibits Trafficking GiProtein Gi/o Protein Activation GABAB->GiProtein Activates NtRelease ↓ Glutamate/Substance P Release CaInflux->NtRelease Reduces Exocytosis GiProtein->CaInflux Inhibits KChannels ↑ K+ Efflux (Hyperpolarization) GiProtein->KChannels Opens KChannels->NtRelease Hyperpolarizes Terminal Analgesia Analgesia (Neuropathic) NtRelease->Analgesia Anxiolysis Anxiolysis (Sedative) NtRelease->Anxiolysis

Caption: Pregabalin acts exclusively via


 inhibition, whereas Phenyl-GABA analogs utilize a dual mechanism involving GABA-B agonism and 

blockade.
In Vivo Performance Comparison
3.1 Pharmacokinetics (PK)
  • Pregabalin: Exhibits linear pharmacokinetics.[1] It is a substrate for the LAT1 (Large Neutral Amino Acid Transporter) , ensuring rapid and consistent blood-brain barrier (BBB) penetration. This active transport mechanism is crucial for its high potency and predictability.

  • Phenyl-GABA Analogs: The introduction of the phenyl ring (and potentially the

    
    -methyl group in the target compound) increases lipophilicity compared to GABA. However, lacking the specific isobutyl geometry of Pregabalin, these compounds rely more heavily on passive diffusion or lower-affinity transport, resulting in delayed onset and higher dose requirements for equivalent effects.
    
3.2 Efficacy in Neuropathic Pain

In the Spinal Nerve Ligation (SNL) model (Chung Model), Pregabalin demonstrates superior efficacy in reversing tactile allodynia.

  • Pregabalin:

    
     mg/kg (Rat, PO).
    
  • Phenyl-GABA:

    
     mg/kg (Rat, PO).
    
  • Insight: The

    
    -substitution in 3-[Methyl(phenyl)amino]butanoic acid may sterically hinder binding to the 
    
    
    
    subunit compared to the primary amine of Pregabalin, potentially reducing its analgesic potency unless metabolic de-alkylation occurs.
3.3 Anxiolytic & Sedative Profile
  • Pregabalin: Anxiolysis occurs at doses that do not cause significant sedation (therapeutic window).

  • Phenyl-GABA: Anxiolysis is often accompanied by significant sedation due to GABA-B agonism. The "hangover" effect is more pronounced due to longer receptor occupancy or downstream metabolic effects.

Experimental Protocols (Validation Systems)

To objectively compare these compounds, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility.

Protocol A: Assessment of Anti-Allodynic Effects (SNL Model)

Objective: Quantify the reversal of mechanical hypersensitivity.

  • Subject Preparation: Male Sprague-Dawley rats (200-250g).

  • Surgery:

    • Anesthetize with isoflurane.

    • Expose the left L5 and L6 spinal nerves.

    • Tightly ligate L5/L6 with 6-0 silk suture (distal to DRG).

    • Close wound and allow 7 days recovery.

  • Baseline Testing: Use von Frey filaments (up-down method) to establish baseline withdrawal threshold (<4g indicates allodynia).

  • Drug Administration:

    • Group 1: Vehicle (Saline).

    • Group 2: Pregabalin (10 mg/kg, PO).

    • Group 3: Test Compound (3-[Methyl(phenyl)amino]butanoic acid) (Equimolar doses: 10, 30, 100 mg/kg, PO).

  • Data Collection: Measure withdrawal thresholds at 0.5, 1, 2, 4, and 6 hours post-dose.

  • Analysis: Calculate % Maximum Possible Effect (%MPE).

    
    
    
Protocol B: Rotarod Test for Motor Coordination (Toxicity/Sedation)

Objective: Differentiate analgesia from motor impairment.

  • Training: Train rats to stay on a rotarod accelerating from 4 to 40 rpm over 300s.

  • Screening: Select rats capable of maintaining balance for >240s.

  • Dosing: Administer compounds as per Protocol A.

  • Testing: Evaluate latency to fall at peak effect time (

    
     determined from Protocol A).
    
  • Therapeutic Index Calculation: Compare

    
     (Analgesia) vs. 
    
    
    
    (Rotarod). A higher ratio indicates a safer profile (typically superior in Pregabalin).
Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Screening cluster_2 Phase 3: Evaluation SNL Spinal Nerve Ligation (L5/L6) Recovery 7-Day Recovery (Development of Allodynia) SNL->Recovery Baseline Baseline von Frey (<4g Threshold) Recovery->Baseline Randomization Randomization (n=8-10/group) Baseline->Randomization Dosing Oral Gavage (Vehicle / Pregabalin / Test) Randomization->Dosing Timepoints Testing @ 0.5, 1, 2, 4, 6h Dosing->Timepoints Endpoints 1. Tactile Threshold (Efficacy) 2. Rotarod Latency (Safety) Timepoints->Endpoints

Caption: Step-by-step workflow for comparative in vivo assessment of neuropathic pain efficacy and motor safety.

References
  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research. Link

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews. Link

  • Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. PNAS. Link

  • Bockbrader, H. N., et al. (2010).[1] A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics. Link

  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods. Link

Sources

Comparative

A Comparative Benchmarking Guide to the Neuroactive Profile of 3-[Methyl(phenyl)amino]butanoic Acid

Introduction The exploration of novel psychoactive compounds is a cornerstone of neuroscience research, driving the development of new therapeutic agents for a spectrum of neurological and psychiatric disorders. Within t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The exploration of novel psychoactive compounds is a cornerstone of neuroscience research, driving the development of new therapeutic agents for a spectrum of neurological and psychiatric disorders. Within this landscape, derivatives of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), are of significant interest. This guide introduces 3-[Methyl(phenyl)amino]butanoic acid, a structural analogue of Phenibut (β-phenyl-γ-aminobutyric acid), characterized by an N-methyl group. The addition of this functional group presents a compelling modification that could significantly alter its pharmacological profile, including its blood-brain barrier permeability, receptor affinity, and functional activity.

This document provides a comprehensive framework for benchmarking the neuroactive performance of 3-[Methyl(phenyl)amino]butanoic acid. We will compare its hypothesized properties against a panel of well-characterized neuroactive compounds:

  • Phenibut: The parent compound, known to act as a GABA-B receptor agonist and a ligand of the α2δ subunit of voltage-gated calcium channels.[1][2]

  • Baclofen: A potent and selective GABA-B receptor agonist, providing a clear benchmark for GABA-B mediated effects.[3][4][5]

  • Gabapentin: A GABA analogue that, despite its name, does not bind to GABA receptors but exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[6][7][8]

By systematically evaluating 3-[Methyl(phenyl)amino]butanoic acid against these standards, this guide aims to elucidate its mechanism of action, potency, and potential therapeutic applications for researchers, scientists, and drug development professionals.

Hypothesized Mechanism of Action: A Structural Perspective

The chemical architecture of 3-[Methyl(phenyl)amino]butanoic acid strongly suggests an interaction with the GABAergic system. Its β-phenyl-γ-aminobutyric acid backbone is shared with Phenibut, a compound whose phenyl ring facilitates passage across the blood-brain barrier.[1] The primary targets are therefore hypothesized to be GABA-B receptors and potentially the α2δ subunit of voltage-gated calcium channels. The novel N-methylation may influence receptor affinity and selectivity, potentially altering the balance between GABA-B agonism and gabapentinoid activity.

cluster_0 Test & Comparator Compounds cluster_1 Primary Molecular Targets cluster_2 Downstream Cellular Effects Test Compound 3-[Methyl(phenyl)amino]butanoic acid GABA_B_Receptor GABA-B Receptor Test Compound->GABA_B_Receptor Hypothesized Agonist VGCC_a2d α2δ Subunit of VGCC Test Compound->VGCC_a2d Hypothesized Ligand Phenibut Phenibut Phenibut->GABA_B_Receptor Agonist Phenibut->VGCC_a2d Ligand Baclofen Baclofen Baclofen->GABA_B_Receptor Selective Agonist Gabapentin Gabapentin Gabapentin->VGCC_a2d Selective Ligand Inhibit_AC Inhibit Adenylate Cyclase (↓ cAMP) GABA_B_Receptor->Inhibit_AC Activate_K Activate K+ Channels (Hyperpolarization) GABA_B_Receptor->Activate_K Inhibit_Ca Inhibit Ca2+ Influx GABA_B_Receptor->Inhibit_Ca VGCC_a2d->Inhibit_Ca Reduce_NT ↓ Excitatory Neurotransmitter Release Inhibit_Ca->Reduce_NT

Caption: Hypothesized interactions of test and comparator compounds with molecular targets.

Part 1: In Vitro Characterization

To define the molecular pharmacology of 3-[Methyl(phenyl)amino]butanoic acid, a series of in vitro assays are essential. These experiments will determine the compound's binding affinity and functional activity at its hypothesized targets.

Radioligand Binding Assays: Determining Target Affinity

Causality: Binding assays are the first step in characterizing a novel ligand. They quantify the affinity (expressed as the inhibition constant, Ki) of the test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. A low Ki value indicates high binding affinity. We will assess binding at both GABA-A and GABA-B receptors to determine selectivity.

Experimental Protocol: GABA-B Receptor Binding Assay

  • Membrane Preparation: Homogenize rat whole brains in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[9]

  • Washing: The membrane pellet is washed multiple times with fresh buffer. This step is critical to remove endogenous GABA, which would otherwise compete with the radioligand and test compounds, leading to an underestimation of affinity.[9]

  • Assay Incubation: In a final volume of 100-200 µL, incubate the prepared membranes (~100 µg protein) with a fixed concentration of a selective GABA-B antagonist radioligand (e.g., 4 nM [³H]CGP54626).[10]

  • Competition: A range of concentrations of the test compound (3-[Methyl(phenyl)amino]butanoic acid), comparator compounds (Phenibut, Baclofen, Gabapentin), or vehicle are added to compete for binding with the radioligand.

  • Non-Specific Binding: A parallel set of tubes containing a high concentration of a known non-radiolabeled ligand (e.g., 10 µM GABA) is used to determine non-specific binding.

  • Equilibration & Termination: Incubate the mixture for 1.5 hours at room temperature to allow the binding to reach equilibrium.[10] The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of compound that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

A similar protocol would be employed for GABA-A receptors, using a GABA-A selective radioligand like [³H]muscimol.[9][11]

Functional Assays: Differentiating Agonists from Antagonists

Causality: While binding assays confirm affinity, they do not reveal the functional consequence of that binding. Functional assays, such as the [³⁵S]GTPγS binding assay, measure the activation of G-proteins coupled to the receptor. An agonist will stimulate [³⁵S]GTPγS binding, whereas an antagonist will not and may block the effect of an agonist.

Experimental Protocol: [³⁵S]GTPγS Functional Assay for GABA-B Receptors

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing recombinant GABA-B receptors (e.g., CHO-K1 cells).[10]

  • Assay Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS and GDP in an assay buffer.

  • Compound Addition: Add varying concentrations of the test compound or comparator compounds.

  • Stimulation: For antagonist testing, add a fixed concentration of a known GABA-B agonist (e.g., GABA or Baclofen) in the presence of the test compound.

  • Termination & Measurement: After incubation at 30°C, the reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: Agonist activity is determined by the concentration-dependent increase in [³⁵S]GTPγS binding, from which potency (EC50) and efficacy (Emax) are calculated. Antagonist activity is measured by the ability of the compound to inhibit agonist-stimulated binding.

cluster_0 In Vitro Workflow A Prepare Brain/ Cell Membranes B Radioligand Binding Assay ([³H]CGP54626) A->B C Functional Assay ([³⁵S]GTPγS) A->C D Calculate Affinity (Ki) & Selectivity B->D E Calculate Potency (EC50) & Efficacy (Emax) C->E F Determine Molecular Pharmacological Profile D->F E->F cluster_0 In Vivo Experimental Logic A Administer Compound (i.p.) to Rodents B Elevated Plus Maze (EPM) - Measures anxiety-like behavior A->B C Open Field Test - Measures locomotor activity A->C D Increased Time in Open Arms? B->D E Decreased Total Distance Traveled? C->E F Conclusion: Anxiolytic Effect D->F Yes H Conclusion: Compound Inactive or Requires Higher Dose D->H No G Conclusion: Sedative/Motor Impairment E->G Yes F->E Check for confounding sedation

Caption: Logical workflow for in vivo behavioral testing.
Experimental Protocol: Elevated Plus Maze (EPM)

Purpose: The EPM is a widely validated assay for assessing anxiety-like behavior in rodents. [12][13]It leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. [14]

  • Apparatus: A plus-shaped maze elevated from the floor, with two "open" arms and two "closed" arms enclosed by high walls.

  • Acclimation: Animals (mice or rats) are habituated to the testing room for at least 60 minutes prior to the test to reduce stress from handling and novelty. [14]3. Administration: Administer the test compound, comparator, or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Test Procedure: Place the animal in the center of the maze, facing a closed arm. Allow it to explore freely for a 5-minute session. [13]5. Data Collection: An overhead camera connected to a video-tracking system records the animal's movement. [14]6. Primary Measures:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, as the drug reduces the animal's natural aversion to these areas. [13]

Experimental Protocol: Open Field Test

Purpose: This test assesses general locomotor activity, exploration, and can indicate sedative effects. [15][16]

  • Apparatus: A simple, empty square arena with walls to prevent escape.

  • Acclimation & Administration: Same as for the EPM.

  • Test Procedure: Place the animal in the center of the open field and allow it to explore for a defined period (e.g., 10-30 minutes). [15][17]4. Data Collection: An automated system with infrared beams or a video-tracking system records the animal's movements. [15]5. Primary Measures:

    • Total distance traveled.

    • Time spent mobile vs. immobile.

    • Rearing frequency (a measure of exploratory behavior).

  • Interpretation: A significant decrease in the total distance traveled and time spent mobile is indicative of a sedative or motor-impairing effect of the compound. [18]This data is crucial for interpreting the EPM results.

Expected In Vivo Performance Data
Compound (Dose)% Time in EPM Open ArmsTotal Distance in Open Field (m)Behavioral Interpretation
Vehicle Control 15 ± 3%45 ± 5 mBaseline anxiety & locomotion
3-[Methyl(phenyl)amino]butanoic acid (10 mg/kg) 35 ± 5% 42 ± 6 m Anxiolytic without sedation
Phenibut (30 mg/kg) 30 ± 4%38 ± 5 mAnxiolytic with mild sedation
Baclofen (2 mg/kg) 40 ± 6%25 ± 4 mPotent anxiolytic with sedation
Gabapentin (50 mg/kg) 25 ± 4%43 ± 5 mMild anxiolytic effect

Discussion and Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the neuroactive properties of 3-[Methyl(phenyl)amino]butanoic acid. The proposed experimental framework is designed to provide a comprehensive pharmacological profile, from molecular target engagement to behavioral outcomes.

Based on the hypothetical data presented, 3-[Methyl(phenyl)amino]butanoic acid emerges as a selective GABA-B receptor agonist with a promising therapeutic window. Its in vitro profile suggests greater potency than its parent compound, Phenibut, while the in vivo results indicate a desirable anxiolytic effect without the confounding sedation observed with the more potent agonist, Baclofen. This suggests that the N-methylation may favorably modulate the compound's pharmacodynamic or pharmacokinetic properties.

By systematically comparing this novel molecule to established compounds like Phenibut, Baclofen, and Gabapentin, researchers can precisely position its activity within the known landscape of GABAergic modulators. This self-validating system of comparative analysis ensures that the resulting data is robust, interpretable, and directly relevant to the field of drug development. The methodologies described herein provide a clear and actionable path for any research professional seeking to characterize novel neuroactive agents with scientific integrity and precision.

References

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150. [Link]

  • Bowery, N. G. (1993). GABAB receptor pharmacology. Annual review of pharmacology and toxicology, 33(1), 109-147. [Link]

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